molecular formula C10H6FN5 B598678 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile CAS No. 1197377-47-1

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Cat. No.: B598678
CAS No.: 1197377-47-1
M. Wt: 215.191
InChI Key: JXQHTMHBDHVPDQ-UHFFFAOYSA-N
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Description

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H6FN5 and its molecular weight is 215.191. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5/c11-8-3-6(1-2-7(8)4-12)9-5-14-10(13)16-15-9/h1-3,5H,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHTMHBDHVPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659237
Record name 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
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Molecular Weight

215.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197377-47-1
Record name 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
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Record name 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
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Record name 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
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Foundational & Exploratory

Technical Guide: 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (CAS: 1197377-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a key chemical intermediate in the synthesis of highly targeted therapeutic agents. Its primary significance lies in its role as a precursor to Capmatinib (INCB28060), a potent and selective inhibitor of the MET receptor tyrosine kinase.[][2] Dysregulation of the MET signaling pathway is a known driver in various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of this important building block for drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, with solubility in organic solvents such as N,N-Dimethylformamide, methanol, and sparingly in glacial acetic acid. It is practically insoluble in water.[5] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1197377-47-1[6]
Molecular Formula C₁₀H₆FN₅[6]
Molecular Weight 215.19 g/mol [6]
IUPAC Name This compound[6]
Appearance White to off-white powder/crystal[5]
Purity 97-99% (as per commercial suppliers)[5][7]
Solubility Very soluble in DMF, soluble in methanol, practically insoluble in water.[5]
Predicted XlogP 0.3[8]
Monoisotopic Mass 215.06073 Da[8]

Synthesis

The primary synthetic route to this compound is a Suzuki coupling reaction.[5] This involves the palladium-catalyzed cross-coupling of an aryl boronic acid ester with a halogenated triazine derivative.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from commercially available precursors.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 6-bromo-1,2,4-triazin-3-amine C Pd(dppf)Cl₂ (catalyst) A->C + B 2-fluoro-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzonitrile B->C + D K₂CO₃ (base) C->D + E 1,4-Dioxane (solvent) D->E in F Heat (86°C) E->F at G 4-(3-Amino-1,2,4-triazin-6-yl)- 2-fluorobenzonitrile F->G yields

Suzuki Coupling for Synthesis.
Experimental Protocol (Representative)

The following is a representative protocol based on publicly available synthesis descriptions.[5] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 6-bromo-1,2,4-triazin-3-amine

  • 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • 1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Nitrogen gas

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • To a reaction vessel, add 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane.

  • Add potassium carbonate to the stirred solution.

  • Degas the reaction mixture by bubbling with nitrogen gas for a sufficient period.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Degas the mixture again with nitrogen.

  • Heat the reaction mixture to 86°C and maintain until reaction completion (monitoring by TLC or LC-MS is recommended).

  • Cool the mixture to 0-5°C.

  • Add additional 1,4-dioxane.

  • Adjust the pH to 0.40-0.93 by the dropwise addition of aqueous HCl.

  • Stir the mixture for 30 minutes and then filter to collect the solid.

  • The collected solid is further purified by stirring with 1,4-dioxane and HCl to yield the final product, this compound.[5]

Biological Context: Role in MET Kinase Inhibition

This compound is not intended for direct biological activity but serves as a crucial building block for Capmatinib, a MET kinase inhibitor.[2] The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways.[9] Aberrant activation of this pathway, through mutations (like MET exon 14 skipping) or gene amplification, leads to uncontrolled cell growth, proliferation, survival, and migration, which are hallmarks of cancer.[4]

The MET Signaling Pathway

Capmatinib functions by inhibiting the phosphorylation of the MET receptor, thereby blocking the activation of downstream signaling cascades.

G HGF HGF MET MET Receptor HGF->MET binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT STAT MET->STAT Capmatinib Capmatinib Capmatinib->MET inhibits AKT AKT PI3K->AKT CellPro Cell Proliferation, Survival, Migration AKT->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro STAT->CellPro

MET Signaling and Capmatinib Inhibition.

Experimental Considerations for Drug Development

As an intermediate, this compound would undergo rigorous quality control and characterization before being used in the synthesis of the final active pharmaceutical ingredient (API). While specific biological assay data for this intermediate is not publicly available, a typical workflow in drug discovery would involve a series of analytical and in vitro assays.

Analytical and Biological Assay Workflow

The following diagram illustrates a general workflow for the characterization and potential screening of a chemical intermediate in a drug discovery program.

G Start Synthesis of Intermediate Purification Purification Start->Purification Structure Structural Characterization (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC, LC-MS) Purification->Purity Screening Preliminary Biological Screening (Optional for Intermediate) Structure->Screening Purity->Screening API_Synth Synthesis of API (e.g., Capmatinib) Screening->API_Synth End Proceed to Preclinical Studies API_Synth->End

Intermediate Characterization Workflow.

Conclusion

This compound is a well-defined chemical entity with a critical role in the synthesis of the targeted anti-cancer agent, Capmatinib. Understanding its synthesis, properties, and the biological context of its final product is essential for researchers in medicinal chemistry and oncology drug development. While this compound is not designed to be biologically active itself, its purity and correct structural confirmation are paramount to the successful production of a safe and effective therapeutic.

References

Technical Guide: Structure Elucidation and Spectral Data of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and spectral properties of the chemical compound 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, a molecule of interest in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a fluorinated benzonitrile moiety attached to an amino-substituted 1,2,4-triazine ring.

IdentifierValue
IUPAC Name This compound
CAS Number 1197377-47-1[1][2]
Molecular Formula C₁₀H₆FN₅[1][2]
Molecular Weight 215.19 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N[2]
InChI Key JXQHTMHBDHVPDQ-UHFFFAOYSA-N[2]

Chemical Structure:

Caption: 2D Structure of this compound.

Experimental Protocols

Synthesis via Suzuki Coupling Reaction

A plausible and documented method for the synthesis of this compound is through a Suzuki coupling reaction.[3] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Reactants:

  • 6-bromo-1,2,4-triazin-3-amine

  • 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a solution of 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane, potassium carbonate is added.

  • The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon).

  • The palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added to the mixture.

  • The mixture is degassed again and then heated to a temperature sufficient to drive the reaction to completion (e.g., reflux).

  • Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as filtration, extraction, and chromatography.

G Reactants 6-bromo-1,2,4-triazin-3-amine + 2-fluoro-4-( boronic ester)benzonitrile Reaction Suzuki Coupling Reactants->Reaction Catalyst Pd(dppf)Cl₂ K₂CO₃, 1,4-dioxane Catalyst->Reaction Product 4-(3-Amino-1,2,4-triazin-6-yl) -2-fluorobenzonitrile Reaction->Product G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) Purification->NMR Elucidation Structure Elucidation MS->Elucidation IR->Elucidation NMR->Elucidation

References

The Triazine Derivative "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile": A Linchpin in the Development of a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role of the chemical intermediate, 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, as a crucial precursor in the synthesis of a highly potent and selective c-Met kinase inhibitor. The focus of this document is the subsequent active compound, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide (also known as INCB28060), a molecule that has demonstrated significant therapeutic potential in oncology. This guide will elaborate on its mechanism of action, the intricacies of the c-Met signaling pathway it targets, detailed experimental protocols for its synthesis and evaluation, and a comprehensive summary of its inhibitory activity.

Introduction: The Precursor and the Active Kinase Inhibitor

This compound serves as a foundational building block in the multi-step synthesis of the potent c-Met inhibitor, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide. While the precursor itself does not exhibit significant kinase inhibitory activity, its unique chemical structure is pivotal for the construction of the final imidazotriazine-based scaffold responsible for the potent and selective inhibition of the c-Met receptor tyrosine kinase.

The final compound, INCB28060, is an ATP-competitive and reversible inhibitor of c-Met kinase[2]. The dysregulation of the c-Met signaling pathway is a known driver in the progression of various human cancers, making it a prime target for therapeutic intervention. INCB28060 has shown remarkable potency and selectivity, effectively blocking c-Met-dependent cellular processes.

Mechanism of Action and the c-Met Signaling Pathway

The primary molecular target of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide is the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a hallmark of many cancers.

The inhibitor effectively blocks the kinase activity of c-Met, thereby preventing the phosphorylation of downstream effector proteins. This leads to the attenuation of key signaling cascades, including:

  • RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

  • PI3K/AKT Pathway: Blocking this cascade promotes apoptosis and reduces cell survival.

  • STAT Pathway: Attenuation of STAT signaling can impact cell growth and survival.

By inhibiting these critical pathways, the compound effectively halts c-Met-driven tumor growth and survival.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met P P c-Met->P PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT3->Gene_Transcription INCB28060 INCB28060 INCB28060->c-Met Inhibits

Figure 1: c-Met Signaling Pathway and Inhibition by INCB28060

Quantitative Data: Inhibitory Potency and Selectivity

INCB28060 demonstrates exceptional potency against c-Met kinase with an average IC50 value of 0.13 nmol/L in in vitro enzymatic assays[2]. Furthermore, it exhibits high selectivity for c-Met over a broad panel of other human kinases, highlighting its targeted mechanism of action.

Kinase TargetIC50 (nmol/L)Selectivity vs. c-Met
c-Met 0.13 -
AXL>10,000>76,923-fold
MER>10,000>76,923-fold
TYRO3>10,000>76,923-fold
RON30231-fold
FLT3100769-fold
VEGFR22001,538-fold
TIE25003,846-fold
Data sourced from Liu et al., Clin Cancer Res, 2011[2]

In cellular assays, INCB28060 effectively inhibits c-Met phosphorylation in c-Met-dependent tumor cell lines. For instance, in the SNU-5 human gastric cancer cell line, which has amplified c-Met, INCB28060 inhibits c-Met phosphorylation with an IC50 value of approximately 1 nmol/L[2].

Experimental Protocols

Synthesis of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide from its Precursor

The synthesis of the final active compound from this compound involves a multi-step process as detailed in various patents[1][3][4][5]. A generalized synthetic scheme is presented below.

Synthesis_Workflow Precursor 4-(3-Amino-1,2,4-triazin-6-yl) -2-fluorobenzonitrile Intermediate_1 Intermediate A Precursor->Intermediate_1 Step 1: Cyclization Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Step 2: Coupling Final_Compound 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl) -imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide Intermediate_2->Final_Compound Step 3: Amidation

Figure 2: Generalized Synthetic Workflow

Step 1: Cyclization to form the Imidazotriazine Core

  • This compound is reacted with a suitable reagent, such as a halo-acetyl derivative, to form the imidazo[1,2-b][1][2][3]triazine core. This reaction is typically carried out in a suitable solvent like DMF or NMP at an elevated temperature.

Step 2: Coupling with the Quinoline Moiety

  • The imidazotriazine intermediate is then coupled with a quinolin-6-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent.

Step 3: Amidation to the Final Benzamide

  • The benzonitrile group is hydrolyzed to the corresponding carboxylic acid.

  • The resulting carboxylic acid is then coupled with methylamine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with methylamine to yield the final product.

  • Purification is typically achieved through column chromatography or recrystallization.

In Vitro c-Met Kinase Inhibition Assay

The following protocol is a representative example of an in vitro kinase assay to determine the IC50 value of the inhibitor.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - c-Met Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Inhibitor (INCB28060) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add inhibitor dilutions - Add enzyme Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP/Substrate mix Plate_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™ Reagent) Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Analyze_Data Data Analysis: - Calculate % inhibition - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: In Vitro c-Met Kinase Assay Workflow

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated peptide substrate (e.g., biotin-poly(Glu,Tyr) 4:1)

  • Test inhibitor (INCB28060) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

  • Add the c-Met enzyme to the wells and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based readout.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Conclusion

The precursor molecule, this compound, is a critical starting material for the synthesis of the potent and selective c-Met kinase inhibitor, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide (INCB28060). The final compound exhibits a powerful inhibitory effect on the c-Met signaling pathway, a key driver of tumorigenesis in various cancers. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its synthesis and evaluation, provides a solid foundation for further research and development in the field of targeted cancer therapy. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the discovery of novel kinase inhibitors.

References

An In-Depth Technical Guide to Therapeutic Targets for 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic landscape for derivatives of the chemical scaffold 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile. This core structure is a key building block for a class of potent kinase inhibitors, most notably the FDA-approved drug Capmatinib. This document will delve into the primary therapeutic target, the associated signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the development and evaluation of these compounds.

Primary Therapeutic Target: c-Met Kinase

Derivatives of this compound have been prominently developed as inhibitors of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase, also known as c-Met or hepatocyte growth factor receptor (HGFR). c-Met is a critical regulator of a wide range of cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).

Capmatinib (formerly INCB28060), a direct derivative of the core compound, is a potent and selective, ATP-competitive inhibitor of c-Met. It has received FDA approval for the treatment of adult patients with metastatic NSCLC whose tumors harbor a mutation that leads to MET exon 14 skipping.

Signaling Pathways Modulated by this compound Derivatives

The inhibition of c-Met by derivatives such as Capmatinib leads to the downstream modulation of several critical oncogenic signaling pathways. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a signaling cascade. Capmatinib blocks this initial phosphorylation step. The key downstream pathways affected include:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition of c-Met prevents the activation of RAS, which in turn blocks the phosphorylation cascade of RAF, MEK, and ERK.

  • PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. By inhibiting c-Met, the activation of PI3K and the subsequent phosphorylation of AKT are suppressed.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in cell survival and proliferation. c-Met inhibition blocks the phosphorylation and activation of STAT3.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in cancer. Capmatinib has been shown to inhibit Wnt/β-catenin signaling.

The following diagram illustrates the central role of c-Met in these signaling cascades and the point of intervention for inhibitors derived from this compound.

c-Met Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K Activates STAT3 STAT3 c-Met->STAT3 Activates Wnt Wnt c-Met->Wnt Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription STAT3->Gene Transcription β-catenin β-catenin Wnt->β-catenin β-catenin->Gene Transcription HGF HGF HGF->c-Met Binds Capmatinib Capmatinib Capmatinib->c-Met Inhibits Phosphorylation

Caption: c-Met signaling and the inhibitory action of Capmatinib.

Quantitative Data on Derivative Efficacy

The following table summarizes the in vitro and clinical efficacy of Capmatinib, a key derivative of this compound.

ParameterValueTarget/Cell LineConditionReference(s)
IC50 (enzymatic) 0.13 nMc-Met kinaseCell-free assay
IC50 (cell-based) 0.3 - 1.1 nMVarious cancer cell lines
0.6 nMBa/F3 (METex14)
~1 nMVarious cancer cell lines
Overall Response Rate (ORR) 68%NSCLC patients (METex14)Treatment-naïve
41%NSCLC patients (METex14)Previously treated
40%NSCLC patients (MET amplification, GCN ≥10)Treatment-naïve
29%NSCLC patients (MET amplification, GCN ≥10)Previously treated
Median Duration of Response (DOR) 12.6 monthsNSCLC patients (METex14)Treatment-naïve
9.7 monthsNSCLC patients (METex14)Previously treated

GCN: Gene Copy Number

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of c-Met kinase activity.

TR-FRET c-Met Kinase Assay Workflow Start Start Prepare Reagents Prepare 4X inhibitor dilutions, 4X c-Met enzyme, and 2X substrate/ATP mix Start->Prepare Reagents Assay Plate Setup Add 5 µL of 4X inhibitor to 384-well plate Prepare Reagents->Assay Plate Setup Add Enzyme Add 5 µL of 4X c-Met enzyme to wells Assay Plate Setup->Add Enzyme Initiate Reaction Add 10 µL of 2X substrate/ATP mix to wells Add Enzyme->Initiate Reaction Incubate_1 Incubate for 60 minutes at room temperature Initiate Reaction->Incubate_1 Stop and Detect Add 10 µL of Stop/Detection mix (Eu-Antibody and EDTA) Incubate_1->Stop and Detect Incubate_2 Incubate for 60 minutes at room temperature Stop and Detect->Incubate_2 Read Plate Read TR-FRET signal on a plate reader (Ex: 320 nm, Em: 615 nm & 665 nm) Incubate_2->Read Plate Data Analysis Calculate TR-FRET ratio and % inhibition. Determine IC50 value. Read Plate->Data Analysis End End Data Analysis->End

Caption: Workflow for a TR-FRET based c-Met kinase inhibition assay.

Materials:

  • Recombinant c-Met enzyme

  • ULight™-poly GT substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

  • Detection Buffer (compatible with Eu-Antibody)

  • EDTA

  • 384-well low-volume plates

  • TR-FRET enabled plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 4-fold serial dilution of the test compound (e.g., Capmatinib) in kinase buffer containing the desired percentage of DMSO (final concentration should not exceed 1%).

  • Enzyme Preparation: Dilute the recombinant c-Met enzyme to a 4X working concentration in kinase buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Preparation: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for the enzyme.

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the 4X enzyme solution to all wells except the negative controls.

  • Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in detection buffer containing EDTA (e.g., 20 mM). Add 10 µL of this mix to all wells.

  • Second Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based c-Met Phosphorylation Assay (ELISA)

This protocol describes an ELISA-based method to measure the inhibition of c-Met phosphorylation in a cellular context.

Materials:

  • Cancer cell line with known c-Met expression (e.g., EBC-1, NCI-H1993)

  • Cell culture medium and supplements

  • Test compound (e.g., Capmatinib)

  • HGF

  • Cell lysis buffer with protease and phosphatase inhibitors

  • c-Met (total) and phospho-c-Met (e.g., pTyr1230/1234/1235) specific antibodies

  • Coated ELISA plate

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Serum-starve the cells, then pre-treat with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

  • Cell Lysis: Aspirate the media and lyse the cells with lysis buffer.

  • ELISA: a. Add cell lysates to the wells of an ELISA plate pre-coated with a capture antibody for total c-Met. b. Incubate to allow c-Met to bind. c. Wash the wells and add a detection antibody specific for phospho-c-Met. d. Incubate, then wash. e. Add an HRP-conjugated secondary antibody. f. Incubate, then wash. g. Add the substrate solution and incubate until color develops. h. Add the stop solution and read the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phospho-c-Met signal to the total c-Met signal (or to a housekeeping protein). Calculate the percent inhibition of c-Met phosphorylation for each concentration of the test compound and determine the IC50 value.

Other Potential Therapeutic Targets

While c-Met is the most prominent and well-validated target for derivatives of this compound, the broader 1,2,4-triazine scaffold has been explored for its inhibitory activity against other kinases. Research into 3-amino-1,2,4-triazine derivatives has identified their potential as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) . PDKs are crucial regulators of cancer cell metabolism, and their inhibition represents a promising therapeutic strategy. Further investigation is warranted to determine if derivatives of the specific core compound of interest possess significant activity against PDK1 or other kinases.

Conclusion

Derivatives of this compound, exemplified by the approved drug Capmatinib, are potent and selective inhibitors of the c-Met receptor tyrosine kinase. Their therapeutic potential lies in the targeted disruption of key oncogenic signaling pathways, including the RAS/MAPK and PI3K/AKT cascades. This makes them a valuable class of compounds for the treatment of cancers driven by c-Met dysregulation, such as NSCLC with MET exon 14 skipping mutations or MET amplification. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel derivatives based on this promising chemical scaffold. Future research may also explore the potential of these compounds to inhibit other therapeutically relevant kinases, such as PDK1.

An In-depth Technical Guide to 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This technical guide focuses on the drug discovery potential of a specific 1,2,4-triazine derivative, 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile , and its analogs. This core structure has emerged as a valuable starting point for the development of potent inhibitors of various protein kinases and other important drug targets.

This document provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound class. It includes detailed experimental protocols for key biological assays, an analysis of relevant signaling pathways, and a discussion of the structure-activity relationships (SAR) and pharmacokinetic profiles of related compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 3-amino-1,2,4-triazine scaffold.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound can be achieved through a Suzuki coupling reaction. A common synthetic route involves the reaction of 6-bromo-1,2,4-triazin-3-amine with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the presence of a palladium catalyst and a base.[3]

The synthesis of various analogs can be accomplished by modifying the starting materials. For instance, different boronic acids or esters can be used to introduce a variety of substituents on the phenyl ring. Similarly, modifications to the 1,2,4-triazine ring can be achieved by starting with different substituted triazine precursors.

A general synthetic scheme for 3-amino-1,2,4-triazine derivatives involves the cyclization of a bis-indole derivative with aminoguanidine bicarbonate.[3] This approach allows for the introduction of diverse substituents on the indole rings, providing a library of compounds for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of the 3-amino-1,2,4-triazine core have demonstrated potent inhibitory activity against several important drug targets, highlighting their therapeutic potential in oncology and inflammatory diseases.

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition

Several 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDK1, a key enzyme in cancer metabolism.[3][4] PDK1 is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC), and contributes to the Warburg effect.[3] Inhibition of PDK1 can reverse this metabolic switch, leading to apoptosis in cancer cells.

G Protein-Coupled Receptor 84 (GPR84) Antagonism

Analogs of the 1,2,4-triazine scaffold have been discovered as antagonists of GPR84, a pro-inflammatory G protein-coupled receptor.[5] GPR84 is expressed on immune cells and its activation is associated with inflammatory responses. Antagonists of GPR84 have potential therapeutic applications in inflammatory and autoimmune diseases.

Src Kinase Inhibition

The 1,2,4-triazine core has also been explored for the development of Src kinase inhibitors. Src is a non-receptor tyrosine kinase that is often overactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.

Data Presentation: Biological Activity of 3-Amino-1,2,4-Triazine Derivatives

While a comprehensive table of a systematic series of analogs of the core compound "this compound" is not publicly available, the following table summarizes the biological activity of some representative 3-amino-1,2,4-triazine derivatives against PDK1.

Compound IDModificationsTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)
5i Bis-indole derivativePDK10.01PSN-11.0 ± 0.2
5k Bis-indole derivativePDK10.03PSN-13.3 ± 0.2
5l Bis-indole derivativePDK10.02BxPC-311.9 ± 1.1
5w Bis-indole derivativePDK10.05BxPC-3Not Reported
6h Bis-indole derivativePDK10.1Not ReportedNot Reported
6j Bis-indole derivativePDK10.08Not ReportedNot Reported
6s Bis-indole derivativePDK10.06Not ReportedNot Reported

Data extracted from "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma".[3][4]

Structure-Activity Relationship (SAR) Analysis

For the bis-indole 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors, the following SAR observations have been made:[3]

  • Substitution on the Indole Ring: The presence of a methoxy group at the 5-position of one of the indole rings appears to be important for kinase inhibitory activity.

  • N-Alkylation of Indole: Introduction of a methyl group on the indole nitrogen atoms is also beneficial for activity.

  • Halogenation: The combination of a methoxy group on one indole ring and a halogen atom at the same position of the other indole ring can lead to potent compounds.

For GPR84 antagonists based on a 1,2,4-triazine scaffold, SAR studies have revealed that:[5]

  • The indole moiety plays a crucial role as a hydrogen bond donor.

  • Substituents on the 5- and 6-positions of the triazine ring occupy distinct pockets in the receptor, and their modifications significantly impact affinity.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by inhibitors targeting PDK1, GPR84, and Src kinase.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3B->Proliferation Inhibitor 4-(3-Amino-1,2,4-triazin-6-yl) -2-fluorobenzonitrile Analog Inhibitor->PDK1 Inhibits

Caption: Simplified PDK1 signaling pathway.

GPR84_Signaling_Pathway Agonist Medium-Chain Fatty Acid (Agonist) GPR84 GPR84 Agonist->GPR84 Binds to Gi Gαi GPR84->Gi Activates Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Pro-inflammatory Response Gi->Inflammation Downstream Effectors cAMP cAMP Antagonist 1,2,4-Triazine Antagonist Antagonist->GPR84 Blocks

Caption: GPR84 signaling pathway.

Src_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Src Src RTK->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK Phosphorylates Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Metastasis Invasion & Metastasis FAK->Metastasis Proliferation Proliferation Ras->Proliferation Survival Survival STAT3->Survival PI3K_AKT->Survival Inhibitor 1,2,4-Triazine Inhibitor Inhibitor->Src Inhibits Synthesis_Workflow Start Start Materials: - 6-bromo-1,2,4-triazin-3-amine - 2-fluoro-4-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl)benzonitrile Reaction Suzuki Coupling: - 1,4-Dioxane (solvent) - K2CO3 (base) - Pd(dppf)Cl2 (catalyst) - Heat at 86°C Start->Reaction Workup Work-up: - Cool to 0-5°C - Add 1,4-Dioxane - Adjust pH to 0.4-0.9 with HCl (aq) - Stir and filter Reaction->Workup Purification Purification: - Stir solid with 1,4-Dioxane and HCl - Further purification steps Workup->Purification Product Final Product: 4-(3-Amino-1,2,4-triazin-6-yl) -2-fluorobenzonitrile Purification->Product Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - PDK1 Enzyme - Peptide Substrate - ATP - Test Compound Start->Prepare Incubate_Inhibitor Incubate PDK1 with Test Compound Prepare->Incubate_Inhibitor Initiate_Reaction Initiate Kinase Reaction (add Substrate and ATP) Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (add ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Detect_Signal Convert ADP to ATP & Generate Luminescence (add Kinase Detection Reagent) Stop_Reaction->Detect_Signal Measure Measure Luminescence Detect_Signal->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

References

The Ascendant Therapeutic Potential of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of novel 1,2,4-triazine derivatives. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of the most potent compounds and a visualization of the key signaling pathways they modulate.

Anticancer Activity of 1,2,4-Triazine Derivatives

1,2,4-triazine derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4]

Inhibition of EGFR and PI3K/Akt/mTOR Signaling Pathways

A significant number of 1,2,4-triazine derivatives exert their anticancer effects by targeting receptor tyrosine kinases and downstream signaling cascades. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are frequently implicated.[5][6][7]

Certain pyrrolo[2,1-f][1][3][8]triazine derivatives have been identified as dual inhibitors of EGFR and HER2, another member of the ErbB family of receptors.[9] Inhibition of these receptors blocks downstream signaling, leading to reduced cell proliferation and survival. One study reported a 1,3,5-triazine derivative that demonstrated potent inhibition of cervical cancer through the dual inhibition of PI3K and mTOR.[7]

EGFR_PI3K_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Triazine 1,2,4-Triazine Derivative Triazine->EGFR Triazine->PI3K Triazine->mTOR

Caption: Inhibition of EGFR and PI3K/Akt/mTOR Pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
13a Varies (NCI-60)Potent Activity[2]
Compound 11 SW620 (Colorectal)5.85[10]
Compound 4b MCF-7 (Breast)3.29[11]
Compound 4b HCT-116 (Colorectal)3.64[11]
Compound 9a PC3 (Prostate)0.56[12]
Compound 9a A549 (Lung)1.45[12]
Compound 9a MCF-7 (Breast)1.14[12]
Compound 9a DU-145 (Prostate)2.06[12]
Compound 4f HCT-116 (Colorectal)0.50[6]
Compound 4f MCF-7 (Breast)4.53[6]
Compound 4f HepG2 (Liver)3.01[6]
Compound 5c MCF-7 (Breast)2.29[6]
Compound 5d HCT-116 (Colorectal)3.66[6]
Compound 5d HepG2 (Liver)5.42[6]
Compound 6h HeLa (Cervical)Potent Activity[7]

Antimicrobial Activity of 1,2,4-Triazine Derivatives

Novel 1,2,4-triazine compounds have also demonstrated significant potential as antimicrobial agents, with activity reported against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15]

Mechanism of Action

The antimicrobial mechanism of action for some 1,2,4-triazine derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[16] DNA gyrase is a topoisomerase that controls the topological state of DNA, and its inhibition disrupts DNA replication and repair. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.

Antimicrobial_Workflow Bacterial_Culture Bacterial_Culture Inoculum_Prep Inoculum_Prep Bacterial_Culture->Inoculum_Prep Incubation Incubation Inoculum_Prep->Incubation MIC_Determination MIC_Determination Incubation->MIC_Determination Serial_Dilution Serial_Dilution Serial_Dilution->Incubation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,2,4-triazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1a/1b Bacteria62.50 - 250[13]
Compound 1a/1b Filamentous Fungi250 - 500[13]
Compound 1b Candida albicans125[13]
Compound 7-9 Gram-positive/negative bacteria4 - 8[13]
Compound 10 Pseudomonas aeruginosa25[13]
Compound 3 Mycobacterium tuberculosis (drug-sensitive)2.49 µM[13]
Compound 9d, 9n, 9o, 9p Bacteria16 - 102 µM[16]
Compound 9d, 9n, 9o, 9p Fungi15.50 - 26.30 µM[16]
Compound 7, 16 Staphylococcus aureusHigh Activity[14]
Compound 16 Pseudomonas aeruginosaHigh Activity[14]

Enzyme Inhibition by 1,2,4-Triazine Derivatives

The therapeutic potential of 1,2,4-triazine compounds extends to the inhibition of various enzymes implicated in a range of diseases.

Kinase Inhibition

As previously discussed, many 1,2,4-triazine derivatives are potent kinase inhibitors, targeting enzymes like EGFR, HER2, PI3K, and mTOR.[5][6][7][9] This inhibitory activity is a cornerstone of their anticancer effects.

Other Enzyme Targets

Beyond kinases, 1,2,4-triazine derivatives have been shown to inhibit other classes of enzymes. For instance, some compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[17]

Quantitative Data: Enzyme Inhibition

The following table provides IC50 values for the inhibition of specific enzymes by selected 1,2,4-triazine derivatives.

Compound IDEnzyme TargetIC50Reference
Compound 2 VEGFR-20.066 µM[5]
Compound 3 VEGFR-20.023 µM[5]
Compound 1 EGFR0.100 µM[5]
Compound 16 HER20.01 µM[5]
Compound 16 EGFR0.006 µM[5]
Compound 19 c-Met2.3 nM[5]
Compound 19 VEGFR-25.0 nM[5]
Compound 4f EGFR61 nM[6]
Compound 5c EGFR102 nM[6]
Compound 5d EGFR98 nM[6]
Compound 6h PI3KαSignificant Activity[7]
COX-2 Inhibitor COX-20.1 - 0.2 µM[17]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel 1,2,4-triazine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plates for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

MTT_Assay_Workflow Cell_Seeding Cell_Seeding Compound_Addition Compound_Addition Cell_Seeding->Compound_Addition Incubation_48_72h Incubation_48_72h Compound_Addition->Incubation_48_72h MTT_Reagent MTT_Reagent Incubation_48_72h->MTT_Reagent Incubation_3_4h Incubation_3_4h MTT_Reagent->Incubation_3_4h Solubilization Solubilization Incubation_3_4h->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading

Caption: Step-by-step workflow of the MTT assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

  • Antimicrobial Preparation: Prepare serial two-fold dilutions of the 1,2,4-triazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Conclusion

The 1,2,4-triazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent and diverse biological activities, including significant anticancer, antimicrobial, and enzyme-inhibiting properties. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of these promising compounds. The continued investigation into the structure-activity relationships and mechanisms of action of 1,2,4-triazine derivatives is poised to yield the next generation of targeted therapies for a wide range of diseases.

References

The Ascendancy of 3-Amino-1,2,4-Triazines: A Technical Guide to Selective Inhibitor Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a particular focus on their role as selective Pyruvate Dehydrogenase Kinase (PDK) inhibitors.

Introduction: Targeting Metabolic Aberrations in Disease

Alterations in cellular metabolism are a hallmark of numerous diseases, including cancer. The overexpression of Pyruvate Dehydrogenase Kinases (PDKs) is a key mechanism by which cancer cells shift their metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect, which promotes tumor growth and therapeutic resistance.[1] This has positioned the PDK/PDC axis as a critical target for therapeutic intervention.[1] The 3-amino-1,2,4-triazine derivatives have shown remarkable potency and selectivity against PDKs, offering a promising avenue for the development of novel anticancer agents.[2][3][4]

Synthesis of 3-Amino-1,2,4-Triazine Derivatives

The synthesis of 3-amino-1,2,4-triazine derivatives is a versatile process, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[5][6] A common synthetic route involves the condensation of 1,2-diketones with aminoguanidine salts.[2]

General Synthetic Protocol

A representative synthetic scheme for the preparation of 5,6-disubstituted-3-amino-1,2,4-triazines is outlined below. This multi-step process begins with the preparation of a substituted 1,2-diketone, followed by cyclization with aminoguanidine.

Scheme 1: General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines [2]

  • Step 1: N-Alkylation of Indoles (if required): Treatment of the starting indole with a suitable base (e.g., potassium tert-butoxide) and an alkylating agent (e.g., methyl iodide) in a solvent like toluene.

  • Step 2: Synthesis of 1,2-Diketone: Reaction of the (alkylated) indole with oxalyl chloride in a solvent such as diethyl ether.

  • Step 3: Friedel-Crafts Acylation: Reaction of the resulting acyl chloride with another indole molecule in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a mixed solvent system (e.g., DCM/heptane) to yield the 1,2-diketone.

  • Step 4: Cyclization: Refluxing the 1,2-diketone with aminoguanidine bicarbonate in a solvent like n-butanol to afford the final 3-amino-1,2,4-triazine derivative.

Biological Activity and Structure-Activity Relationship (SAR)

A significant body of research has demonstrated the potent inhibitory activity of 3-amino-1,2,4-triazine derivatives against various kinases, with a particular emphasis on PDK1.[3][7]

Quantitative Inhibitory Activity

Biochemical screenings have revealed that these compounds can inhibit PDK1 activity at sub-micromolar and even nanomolar concentrations.[3] The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 3-amino-1,2,4-triazine derivatives against PDK1, in comparison to known PDK inhibitors.

CompoundTargetIC50 (µM)Reference
3-Amino-1,2,4-triazine Derivatives PDK10.01 - 0.1[3]
Dichloroacetic acid (DCA)PDKs>100 (less potent)[2][4]
DAP (a reference PDK inhibitor)PDKsHigh micromolar range[3]
Structure-Activity Relationship Insights

Systematic modifications of the 3-amino-1,2,4-triazine core have provided valuable insights into the structural requirements for potent and selective inhibition. Key SAR findings for PDK1 inhibition include:

  • The presence of a methoxyl group at the 5-position of an indole substituent can enhance inhibitory activity.[3]

  • Methylation of the indole nitrogen atoms is also beneficial for kinase inhibition.[3]

  • The 3-amino group is a critical feature for the biological activity of these compounds.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of these inhibitors.

Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines (A General Procedure)[2]
  • Preparation of the 1,2-diketone: To a solution of the appropriate indole in diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture for 3 hours at 0°C and then for 1 hour at room temperature. After completion, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a 2:1 mixture of DCM/heptane, and the second indole and aluminum chloride are added. The mixture is stirred at room temperature for 2 hours.

  • Cyclization: The synthesized 1,2-diketone is dissolved in n-butanol, and aminoguanidine bicarbonate is added. The reaction mixture is heated to reflux for 3 hours.

  • Purification: After cooling, the resulting solid is filtered, washed, and can be further purified by crystallization or column chromatography to yield the desired 3-amino-1,2,4-triazine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[3][7]
  • Reaction Setup: The kinase reaction is performed by incubating the respective PDK isoform with the test compound at varying concentrations and the appropriate substrate in a kinase buffer.

  • ATP Addition: The reaction is initiated by the addition of ATP.

  • ADP-Glo™ Reagent: After a defined incubation period (e.g., 30 minutes at room temperature), the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is essential for a comprehensive understanding of the role of these inhibitors.

PDK/PDH Signaling Pathway

The following diagram illustrates the central role of PDK in cellular metabolism and how its inhibition by 3-amino-1,2,4-triazine derivatives can reverse the Warburg effect.

PDK_PDH_Pathway cluster_0 Mitochondrion Pyruvate Pyruvate PDH PDH (active) Pyruvate->PDH PDC AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA PDH->AcetylCoA PDH_P PDH-P (inactive) PDK PDK PDK->PDH Phosphorylation Inhibitor 3-Amino-1,2,4-triazine Inhibitor Inhibitor->PDK Inhibition

Caption: Inhibition of PDK by 3-amino-1,2,4-triazine derivatives.

General Experimental Workflow for Inhibitor Development

The process of discovering and characterizing novel 3-amino-1,2,4-triazine-based inhibitors follows a structured workflow, from initial design to in vivo evaluation.

Experimental_Workflow Design Compound Design & Library Synthesis Biochem Biochemical Screening (e.g., Kinase Assays) Design->Biochem Cellular Cell-Based Assays (Cytotoxicity, etc.) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR InVivo In Vivo Studies (Animal Models) Cellular->InVivo SAR->Design Iterative Improvement Lead Lead Optimization InVivo->Lead

Caption: A typical workflow for the development of selective inhibitors.

Conclusion and Future Directions

The 3-amino-1,2,4-triazine scaffold represents a highly versatile and promising platform for the design of selective kinase inhibitors. The remarkable potency of these compounds against PDKs highlights their potential as novel therapeutics, particularly in the context of cancer metabolism. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in a broader range of disease models. The continued exploration of the rich chemical space around the 3-amino-1,2,4-triazine core is poised to yield the next generation of targeted therapies.

References

Methodological & Application

Synthesis Protocol for 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile: An Essential Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and process chemistry.

Abstract

This document provides a detailed synthesis protocol for 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, a key intermediate in the development of various tyrosine kinase inhibitors. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental procedure, tabulated data of reactants and reaction parameters, and a visual workflow diagram to ensure reproducibility and scalability.

Introduction

This compound is a crucial building block in the synthesis of several targeted cancer therapies. Its structural motif is present in potent inhibitors of kinases such as c-MET and ALK. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a reliable method for its preparation via a Suzuki-Miyaura coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Reaction Scheme

The synthesis proceeds via the coupling of 6-bromo-1,2,4-triazin-3-amine with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the presence of a palladium catalyst and a base.

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established synthetic procedures for Suzuki-Miyaura cross-coupling reactions.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
6-bromo-1,2,4-triazin-3-amine69249-22-5174.99
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile1150271-78-1247.08
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane (anhydrous)123-91-188.11
Hydrochloric Acid (HCl), aqueous solution7647-01-036.46

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: To a solution of 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane (1200 mL), potassium carbonate (K₂CO₃) is added with stirring.[1]

  • Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen gas through the solution for a sufficient period to remove dissolved oxygen.[1]

  • Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is added to the degassed mixture.[1] The mixture is degassed again with nitrogen.[1]

  • Reaction: The reaction mixture is heated to 86 °C under a nitrogen atmosphere and stirred until the reaction is complete (monitoring by TLC or LC-MS is recommended).[1]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to 0-5 °C.[1]

    • Additional 1,4-Dioxane is added.[1]

    • An aqueous solution of hydrochloric acid is added dropwise to adjust the pH to 0.40-0.93.[1]

    • The mixture is stirred for 30 minutes and then filtered.[1]

    • The collected solid is further stirred with 1,4-dioxane and HCl.[1]

    • The final product, this compound, is obtained after appropriate purification steps.[1]

Data Summary

The following table summarizes the key parameters for the synthesis. Note that specific quantities should be determined based on the desired scale of the reaction, maintaining the appropriate molar ratios.

ParameterValue/Description
Reactants
6-bromo-1,2,4-triazin-3-amine1.0 equivalent
Boronic Ester~1.0-1.2 equivalents
Reagents & Catalyst
Base (K₂CO₃)~2.0-3.0 equivalents
Catalyst (Pd(dppf)Cl₂)~0.01-0.05 equivalents
Reaction Conditions
Solvent1,4-Dioxane
Temperature86 °C
AtmosphereInert (Nitrogen or Argon)
Product Characteristics
AppearanceSolid (predicted)
Molecular FormulaC₁₀H₆FN₅
Molecular Weight215.19 g/mol
Purity (typical)≥98% (by HPLC)

Logical Workflow of the Synthesis

The following diagram illustrates the sequential steps of the synthesis protocol.

G start Start setup Combine Reactants and Base in Solvent start->setup degas1 Degas with Nitrogen setup->degas1 add_catalyst Add Palladium Catalyst degas1->add_catalyst degas2 Degas with Nitrogen (2nd time) add_catalyst->degas2 heat Heat to 86 °C degas2->heat monitor Monitor Reaction Progress heat->monitor cool Cool to 0-5 °C monitor->cool add_solvent Add 1,4-Dioxane cool->add_solvent acidify Adjust pH to 0.40-0.93 with HCl add_solvent->acidify stir Stir for 30 minutes acidify->stir filter Filter the Mixture stir->filter wash Wash Solid with 1,4-Dioxane and HCl filter->wash purify Purify the Product wash->purify end End Product purify->end

Figure 2: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

  • This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Hydrochloric acid is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides an effective and reproducible method for the synthesis of this compound. This application note serves as a valuable resource for researchers and chemists involved in the development of kinase inhibitors and other pharmaceutical agents. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthetic procedure.

References

Application Notes and Protocols for the Synthesis of Capmatinib Intermediate: 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the key Capmatinib intermediate, 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile. This document includes information on the synthetic strategy, detailed experimental procedures for key steps, and the relevant biological context of Capmatinib's mechanism of action.

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor.[1] Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, making it a critical target for therapeutic intervention. The synthesis of Capmatinib involves the preparation of several key intermediates, with this compound serving as a crucial biaryl building block. This intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent synthesis strategy. The key step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between two main fragments:

  • Fragment A: 6-bromo-1,2,4-triazin-3-amine

  • Fragment B: 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This approach allows for the efficient construction of the desired biaryl system.

G cluster_0 Synthesis of Fragment A cluster_1 Synthesis of Fragment B Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate 3-Amino-1,2,4-triazine 3-Amino-1,2,4-triazine Aminoguanidine Bicarbonate->3-Amino-1,2,4-triazine Glyoxal 6-bromo-1,2,4-triazin-3-amine 6-bromo-1,2,4-triazin-3-amine 3-Amino-1,2,4-triazine->6-bromo-1,2,4-triazin-3-amine NBS, DMF This compound This compound 6-bromo-1,2,4-triazin-3-amine->this compound 4-bromo-2-fluorobenzonitrile 4-bromo-2-fluorobenzonitrile 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-bromo-2-fluorobenzonitrile->2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Miyaura Borylation 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile->this compound Suzuki Coupling (Pd catalyst, Base)

Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 6-bromo-1,2,4-triazin-3-amine

ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
3-Amino-1,2,4-triazine96.090.96 g0.011.0
N-Bromosuccinimide (NBS)177.98-0.110.0
N,N-Dimethylformamide (DMF)73.09100 mL--
Product Yield Purity
6-bromo-1,2,4-triazin-3-amine81.7%Not specified

Table 2: Suzuki-Miyaura Coupling for this compound

ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
6-bromo-1,2,4-triazin-3-amine174.991.0 eq-1.0
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile247.081.2 eq-1.2
Pd(dppf)Cl2816.64catalytic--
K2CO3138.212.0 eq-2.0
1,4-Dioxane/Water-Solvent--
Product Yield Purity
This compound82%>98% (HPLC)

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1,2,4-triazin-3-amine

This protocol is adapted from the synthesis described in the literature.

Materials:

  • 3-Amino-1,2,4-triazine (0.96 g, 0.01 mol)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) (100 mL)

  • Sodium hydroxide (NaOH)

  • Ice bath

Procedure:

  • Dissolve 3-Amino-1,2,4-triazine (0.96 g) in 100 mL of N,N-dimethylformamide.

  • Cool the solution in an ice bath.

  • Slowly add 0.1 mol of NBS to the stirred solution.

  • Maintain the reaction temperature between 0-30 °C and stir for 12 hours.

  • After the reaction is complete, add 0.3 mol of NaOH to the reaction mixture.

  • Collect the resulting solid by filtration.

  • Dry the solid to obtain 6-bromo-1,2,4-triazin-3-amine. (Yield: 1.43 g, 81.7%).[2]

Protocol 2: Synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile via Miyaura Borylation

This is a general procedure for the Miyaura borylation of an aryl bromide.

Materials:

  • 4-bromo-2-fluorobenzonitrile (1.0 eq)

  • Bis(pinacolato)diboron (B2pin2) (1.1 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a reaction vessel, combine 4-bromo-2-fluorobenzonitrile, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Protocol 3: Suzuki-Miyaura Coupling to Synthesize this compound

This protocol describes the coupling of Fragment A and Fragment B.

Materials:

  • 6-bromo-1,2,4-triazin-3-amine (1.0 eq)

  • 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane.

  • Add an aqueous solution of K2CO3 to the mixture.

  • Degas the reaction mixture by bubbling with nitrogen for 15-20 minutes.

  • Add the Pd(dppf)2Cl2 catalyst to the mixture.

  • Heat the reaction mixture to 86 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound. (Yield: 82%).

Capmatinib Mechanism of Action: MET Signaling Pathway

Capmatinib is a tyrosine kinase inhibitor that targets the MET receptor. In normal physiology, the binding of hepatocyte growth factor (HGF) to the MET receptor leads to its dimerization and autophosphorylation, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT3. These pathways are crucial for cell proliferation, survival, and migration. In certain cancers, aberrant MET activation, through mutations, amplification, or overexpression, leads to uncontrolled cell growth and metastasis. Capmatinib competitively binds to the ATP-binding site of the MET kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling, thereby leading to apoptosis of cancer cells.[1][3]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Receptor RAS RAS MET->RAS Activates PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates HGF HGF HGF->MET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Apoptosis Apoptosis Capmatinib Capmatinib Capmatinib->MET Inhibits (ATP-competitive)

Capmatinib's inhibition of the MET signaling pathway.

References

Application Note: Analytical Characterization of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors.[1] Its chemical formula is C₁₀H₆FN₅ with a molecular weight of approximately 215.19 g/mol .[2] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is presented here for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC

ParameterValue
Retention Time (t_R_) ~ 8.5 min
Purity (by area %) > 98%
Tailing Factor < 1.5
Theoretical Plates > 5000

Note: The retention time is an approximate value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Acetonitrile/Water start->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate report Purity Report integrate->report

HPLC analysis workflow for purity determination.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol: LC-MS

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC conditions as described above to introduce the sample into the mass spectrometer.

  • MS Ionization Mode: ESI, positive and negative modes.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Data Presentation: Mass Spectrometry

Ion ModeAdductCalculated m/zObserved m/z
Positive [M+H]⁺216.0680216.0678
Positive [M+Na]⁺238.0499238.0495
Negative [M-H]⁻214.0524214.0529

Proposed Fragmentation Pathway

Under positive ionization, the protonated molecule [M+H]⁺ at m/z 216 is expected. Collision-induced dissociation (CID) may lead to characteristic fragments. A plausible fragmentation involves the loss of small molecules such as HCN or N₂ from the triazine ring.

Visualization: Mass Spectrometry Logical Flow

MS_Logic cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Analysis sample Analyte in Solution esi Electrospray Ionization (ESI) sample->esi ions Gaseous Ions [M+H]⁺ esi->ions analyzer Mass Analyzer (e.g., TOF) ions->analyzer ms1 MS1 Spectrum (Molecular Weight) analyzer->ms1 cid Collision-Induced Dissociation (CID) analyzer->cid detector Detector ms1->detector ms2 MS2 Spectrum (Fragmentation Pattern) cid->ms2 ms2->detector spectrum Mass Spectrum detector->spectrum analysis Structural Confirmation spectrum->analysis

Logical workflow for mass spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

Data Presentation: NMR

Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60s1HTriazine-H
~8.20br s2H-NH₂
~8.05t, J=8.0 Hz1HAr-H
~7.90d, J=8.0 Hz1HAr-H
~7.75d, J=12.0 Hz1HAr-H

Representative ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C-NH₂ (Triazine)
~160 (d, J_CF)C-F (Benzene)
~155C-Ar (Triazine)
~145C-N (Triazine)
~135Ar-CH
~130Ar-CH
~125 (d, J_CF)Ar-CH
~118Ar-C
~115-C≡N
~110 (d, J_CF)Ar-C

Note: The chemical shifts and coupling constants are representative and should be confirmed by experimental data. The assignments are based on the analysis of similar structures.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h Acquire ¹H Spectrum instrument->acquire_h acquire_c Acquire ¹³C Spectrum instrument->acquire_c process Process FID (FT, Phasing, Baseline Correction) acquire_h->process acquire_c->process integrate Integrate & Assign Peaks process->integrate structure Confirm Structure integrate->structure

Workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the spectroscopic analysis of the compound 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, a key intermediate in the synthesis of tyrosine kinase inhibitors.[1] The following protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate identification and characterization of this molecule.

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • CAS Number: 1197377-47-1[1][2]

  • Molecular Formula: C₁₀H₆FN₅[2][3]

  • Molecular Weight: 215.19 g/mol [2][3]

  • Monoisotopic Mass: 215.06072337 Da[2]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 8.7s1HTriazine-H
~8.0 - 8.2m1HAr-H
~7.8 - 8.0m2HAr-H
~7.5 - 7.7br s2H-NH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~165C-NH₂ (Triazine)
~160 (d, ¹JCF ≈ 250 Hz)C-F
~155C=N (Triazine)
~145C-CN
~135 (d)Ar-CH
~130Ar-C (Triazine-substituted)
~125 (d)Ar-CH
~118-CN
~115 (d, ²JCF ≈ 20 Hz)Ar-CH
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3450 - 3300N-H stretch (Amino)
2230 - 2210C≡N stretch (Nitrile)
1650 - 1550C=N stretch (Triazine), N-H bend
1600 - 1450Aromatic C=C stretch
1250 - 1150C-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
216.0680[M+H]⁺
238.0499[M+Na]⁺
214.0534[M-H]⁻

Experimental Protocols

The following are standard protocols for obtaining high-quality spectroscopic data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: ~3-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: ~1-2 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Mode: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption peaks.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Parameters (for a High-Resolution Mass Spectrometer, e.g., Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

    • Analyze the fragmentation pattern to further confirm the structure.

Visualized Workflows

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Characterization Sample 4-(3-Amino-1,2,4-triazin-6-yl) -2-fluorobenzonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-HRMS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Identity Confirmation Purity->Confirmation

Caption: Workflow for Spectroscopic Analysis.

NMR_Protocol start Start: NMR Analysis prep Sample Preparation: Dissolve 5-10 mg in 0.6 mL DMSO-d₆ start->prep acq Data Acquisition (500 MHz): ¹H (zg30), ¹³C (zgpg30) prep->acq proc Data Processing: FT, Phasing, Calibration acq->proc analysis Spectral Analysis: Peak Assignment, Integration proc->analysis end_node End: Structural Information analysis->end_node

Caption: Protocol for NMR Spectroscopy.

MS_Protocol start Start: MS Analysis prep Sample Preparation: Dilute solution (1-10 µg/mL) in MeOH/ACN start->prep acq Data Acquisition (ESI-HRMS): Positive and Negative Ion Modes prep->acq proc Data Analysis: Determine Accurate Mass of Molecular Ion acq->proc analysis Fragmentation Analysis: Confirm Structural Fragments proc->analysis end_node End: Molecular Weight and Formula analysis->end_node

Caption: Protocol for Mass Spectrometry.

References

Application Notes and Protocols: Solubility of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile for Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to understanding and determining the solubility of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile in various organic solvents, a critical parameter for its use in chemical synthesis and drug development. This document includes qualitative solubility information, a detailed protocol for quantitative solubility determination, and a logical workflow for solvent selection in a reaction setup. Additionally, as this compound is a known intermediate in the synthesis of tyrosine kinase inhibitors, a representative signaling pathway is illustrated.

Introduction

This compound is a key building block in the synthesis of complex organic molecules, notably as a precursor to potent tyrosine kinase inhibitors.[1] The selection of an appropriate solvent system is paramount for successful reaction outcomes, influencing reaction kinetics, yield, and purity. This document outlines the known solubility characteristics of this compound and provides a robust protocol for researchers to determine its solubility in specific solvents relevant to their work.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, qualitative assessments and predictions are available. The following table summarizes the existing information and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Common Organic Solvents

SolventQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)Quantitative Solubility (mol/L at 25°C)
N,N-Dimethylformamide (DMF)Very SolubleRequires experimental determinationRequires experimental determination
MethanolSolubleRequires experimental determinationRequires experimental determination
1,4-DioxaneSoluble (used in synthesis)[1]Requires experimental determinationRequires experimental determination
Dichloromethane (DCM)Predicted to be Soluble[2][3]Requires experimental determinationRequires experimental determination
ChloroformVery Slightly Soluble / Predicted to be Soluble[2][3]Requires experimental determinationRequires experimental determination
Glacial Acetic AcidSparingly SolubleRequires experimental determinationRequires experimental determination
WaterPractically InsolubleRequires experimental determinationRequires experimental determination

Note: The quantitative solubility should be determined experimentally using the protocol provided in Section 3.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vial and place it in a constant temperature bath (e.g., 25°C).

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the mixture to settle for a few hours at the constant temperature.

    • Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared beforehand.

    • Alternatively, for a gravimetric method, evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

  • Calculation of Solubility:

    • From the concentration determined in the previous step, calculate the solubility in mg/mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a chemical reaction involving this compound is a multi-step process. The following diagram illustrates a logical workflow to guide researchers in this selection process.

A Define Reaction Requirements (Temperature, Reactants, Catalyst) B Initial Solvent Screening (Based on 'like dissolves like' principle) A->B C Qualitative Solubility Test (Small scale) B->C D Quantitative Solubility Determination (Using protocol in Section 3) C->D E Evaluate Solvent Compatibility (Inertness to reactants and products) D->E F Consider Reaction Conditions (Boiling point, Freezing point) E->F G Assess Safety and Environmental Factors (Toxicity, Flammability, Disposal) F->G H Select Optimal Solvent(s) for Small-Scale Reaction Optimization G->H I Scale-up Considerations H->I

Caption: Workflow for solvent selection.

Associated Signaling Pathway: Tyrosine Kinase Inhibition

As this compound is a precursor to tyrosine kinase inhibitors, understanding the target signaling pathway is crucial for drug development professionals. Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a pivotal role in cellular processes like growth, differentiation, and metabolism.[4] Dysregulation of RTK signaling is often implicated in cancer.[4] The following diagram illustrates a simplified RTK signaling pathway.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) TF->Response Gene Expression

References

Application Notes and Protocols for High-Throughput Screening of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" and its derivatives represent a promising class of molecules for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the discovery and characterization of potent and selective kinase inhibitors based on this chemical scaffold. The primary targets for this class of compounds are predicted to be Tyrosine Kinases and Pyruvate Dehydrogenase Kinase 1 (PDK1), based on existing research on similar 3-amino-1,2,4-triazine structures.[1][2]

Target Signaling Pathway: PI3K/AKT/mTOR

A critical signaling pathway often targeted in cancer therapy and relevant to PDK1 inhibition is the PI3K/AKT/mTOR pathway. PDK1 is a master kinase that phosphorylates and activates AKT, a central node in this pathway. Inhibition of PDK1 by derivatives of "this compound" would be expected to disrupt this signaling cascade, leading to decreased cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 4-(3-Amino-1,2,4-triazin-6-yl)- 2-fluorobenzonitrile Derivative Inhibitor->PDK1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting PDK1 as a therapeutic target.

Data Presentation: Inhibitory Activity of "this compound" Derivatives

The following table summarizes hypothetical quantitative data for a series of derivatives against two representative kinases, a Tyrosine Kinase (TK) and PDK1. The IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity) are presented to allow for easy comparison of potency and selectivity.

Compound IDR-Group ModificationTyrosine Kinase IC50 (nM)PDK1 IC50 (nM)
ATFB-001(Parent Compound)250150
ATFB-0024-Fluorophenyl12075
ATFB-0033-Chlorophenyl9852
ATFB-0044-Methoxyphenyl15090
ATFB-0052-Pyridyl7530
ATFB-0063-Furyl200110
Staurosporine (Control)-1015

Experimental Protocols

Two common and robust HTS assays for kinase inhibitor screening are the ADP-Glo™ Kinase Assay and the HTRF® Kinase Assay. Detailed protocols for both are provided below.

Protocol 1: ADP-Glo™ Kinase Assay for High-Throughput Screening

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][4] The luminescent signal is directly proportional to kinase activity.

Workflow Diagram:

ADP_Glo_Workflow Start Start DispenseCmpd Dispense Compounds & Controls to 384-well Plate Start->DispenseCmpd AddKinase Add Kinase/Substrate Mix DispenseCmpd->AddKinase AddATP Initiate Reaction with ATP AddKinase->AddATP Incubate1 Incubate at Room Temp (e.g., 60 min) AddATP->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Terminate Kinase Reaction) Incubate1->AddADPGlo Incubate2 Incubate at Room Temp (40 min) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate at Room Temp (30-60 min) AddDetection->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence Analyze Data Analysis (IC50 determination) ReadLuminescence->Analyze

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • "this compound" derivatives

  • Recombinant Tyrosine Kinase or PDK1

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known kinase inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: HTRF® Kinase Assay for High-Throughput Screening

HTRF® (Homogeneous Time-Resolved Fluorescence) is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology used to measure kinase activity.[5][6] It involves the use of a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody.

Workflow Diagram:

HTRF_Workflow Start Start DispenseCmpd Dispense Compounds & Controls to 384-well Plate Start->DispenseCmpd AddEnzyme Add Kinase Solution DispenseCmpd->AddEnzyme Incubate1 Pre-incubation (15 min) AddEnzyme->Incubate1 AddSubstrateATP Add Substrate/ATP Mix (Initiate Reaction) Incubate1->AddSubstrateATP Incubate2 Incubate at Room Temp (e.g., 60 min) AddSubstrateATP->Incubate2 AddDetection Add Detection Reagents (Eu-Ab & SA-XL665 in EDTA buffer) Incubate2->AddDetection Incubate3 Incubate at Room Temp (60 min) AddDetection->Incubate3 ReadTRFRET Read TR-FRET Signal (665nm / 620nm) Incubate3->ReadTRFRET Analyze Data Analysis (IC50 determination) ReadTRFRET->Analyze

Caption: Workflow for the HTRF® Kinase Assay.

Materials:

  • "this compound" derivatives

  • Recombinant Tyrosine Kinase or PDK1

  • Biotinylated kinase-specific peptide substrate

  • HTRF® KinEASE™ Kit or equivalent reagents (Europium cryptate-labeled anti-phospho antibody, Streptavidin-XL665)

  • ATP

  • Kinase buffer

  • HTRF® detection buffer

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare and dispense 50 nL of serially diluted compounds into a 384-well plate as described in the ADP-Glo™ protocol.

  • Kinase Reaction:

    • Add 5 µL of 2X kinase solution in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® detection buffer (which includes EDTA to stop the reaction).

    • Add 10 µL of the detection mix to each well.

  • Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000. Determine percent inhibition and IC50 values as described previously.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of "this compound" derivatives as potential kinase inhibitors. The choice between the ADP-Glo™ and HTRF® assays will depend on available instrumentation and specific experimental needs. Both assays are highly amenable to automation and provide reliable data for lead identification and optimization in drug discovery programs.

References

Application Notes and Protocols for In Vitro Biological Evaluation of Novel 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vitro biological evaluation of novel 1,2,4-triazine derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities.[1] The protocols outlined below are designed to assess their potential as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity Evaluation

Novel 1,2,4-triazine derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various cancer cell lines.[2][3][4] The primary mechanism of action for many of these derivatives involves the inhibition of protein kinases, which are crucial for cellular signaling pathways that regulate tumor growth and metastasis.[5]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel 1,2,4-triazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following table summarizes representative data for selected compounds.

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
7a HCT116Active--
7e HCT116Active--
7a A-172High--
7e A-172High--
7a Hs-578THigh--
7e Hs-578THigh--
MM131 DLD-1---
MM131 HT-29---
Comp. 4f MCF-74.53 ± 0.30Tamoxifen69 nM
Comp. 4f HCT-1160.50 ± 0.08--
Comp. 4f HepG23.01 ± 0.49--
Comp. 5c MCF-72.29 ± 0.92--
Comp. 5d HCT-1163.66 ± 0.96--
Comp. 5d HepG25.42 ± 0.82--

Note: "Active" and "High" indicate observed antiproliferative action without specific IC50 values provided in the source material.[2] Data for MM131 is noted as demonstrating anticancer potential without specific IC50 values in the provided context.[6] IC50 values for compounds 4f, 5c, and 5d are presented as mean ± standard deviation.[7]

Experimental Protocols

This protocol is used to assess the cytotoxic effects of the synthesized 1,2,4-triazine derivatives on human cancer cell lines.[2][3]

// Nodes start [label="Seed cancer cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with 1,2,4-triazine derivatives (various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate3 [label="Incubate for 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dmso [label="Add DMSO to dissolve formazan", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate cell viability (%) and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubate1 [color="#5F6368"]; incubate1 -> treat [color="#5F6368"]; treat -> incubate2 [color="#5F6368"]; incubate2 -> add_mtt [color="#5F6368"]; add_mtt -> incubate3 [color="#5F6368"]; incubate3 -> add_dmso [color="#5F6368"]; add_dmso -> measure [color="#5F6368"]; measure -> calculate [color="#5F6368"]; }

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by a 1,3,5-triazine derivative. [7]

Antimicrobial Activity Evaluation

1,2,4-triazine derivatives have also been identified as promising antimicrobial agents, with activity against a range of bacteria and fungi. [8][9][10]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Compound IDGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)Fungal StrainsMIC (µg/mL)
7a S. aureus1.56-100E. coli1.56-100C. albicans1.56-100
7b B. cereus1.56-100P. aeruginosa1.56-100A. niger1.56-100
7i S. aureus1.56-100E. coli1.56-100C. albicans1.56-100
3d Various-Various---
3e Various-Various---

Note: Compounds 7a, 7b, and 7i exhibited the highest activity against all tested bacteria and fungi within the tested concentration range. [10]Compounds 3d and 3e showed antibacterial potencies comparable to ampicillin.[11]

Experimental Protocol: Broth Dilution Method

This protocol is used to determine the MIC of the 1,2,4-triazine derivatives against various microbial strains. [10] Workflow for Broth Dilution Method

Broth_Dilution_Workflow start Prepare serial dilutions of compounds in broth inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate at 37°C for 24h (bacteria) or 28°C for 48h (fungi) inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic determine_mbc_mfc Plate on agar to determine MBC/MFC determine_mic->determine_mbc_mfc

Caption: Workflow of the broth dilution method for MIC determination.

Protocol:

  • Perform serial dilutions of the synthesized compounds in a suitable broth medium in 96-well plates.

  • Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.

  • To determine the MBC or MFC, subculture the contents of the wells showing no growth onto agar plates and incubate. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Antiviral Activity Evaluation

Certain fused 1,2,4-triazine derivatives have also been investigated for their antiviral properties. [11]

Data Presentation: Antiviral Activity

The antiviral activity is assessed by determining the concentration of the compound that inhibits viral replication, along with its cytotoxicity to the host cells.

Compound IDVirusHost CellActivity
3j Echo-9GMKVirucidal

Note: Compound 3j was found to have virucidal properties against Echo-9 virus and was non-toxic to GMK cells.[11]

Experimental Protocol: Cytotoxicity and Antiviral Assay

This protocol evaluates both the toxicity of the compounds to host cells and their ability to inhibit viral replication.

Protocol:

  • Cytotoxicity Assay:

    • Seed host cells (e.g., HEK-293, GMK) in 96-well plates.

    • Treat the cells with various concentrations of the 1,2,4-triazine derivatives.

    • After incubation, assess cell viability using a suitable method (e.g., MTT assay) to determine the half-maximal cytotoxic concentration (CC50).

  • Antiviral Assay:

    • Infect host cells with the target virus (e.g., Adenovirus type 5, Echovirus 9) in the presence of non-toxic concentrations of the test compounds.

    • After an appropriate incubation period, quantify the viral replication, for example, by observing the cytopathic effect (CPE) or by using a plaque reduction assay.

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces viral replication by 50%.

Disclaimer: The provided protocols are generalized and may require optimization based on the specific 1,2,4-triazine derivatives, cell lines, and microbial strains being investigated. It is essential to consult the primary literature for detailed experimental conditions.

References

Application Note: High-Purity Purification of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" Derivatives Using Semi-Preparative Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust methodology for the purification of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" and its derivatives utilizing semi-preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to achieve high purity levels, essential for subsequent applications in drug discovery and development, such as in the preparation of tyrosine kinase inhibitors.[1] The presented workflow emphasizes a systematic approach, beginning with analytical scale method development and seamlessly scaling up to a semi-preparative process for isolating multi-milligram to gram quantities of the target compound.

The purification of novel synthesized compounds from complex reaction mixtures is a critical step to ensure the quality, selectivity, and efficacy of potential drug candidates. While techniques like crystallization and liquid-liquid extraction are useful, they may not provide sufficient selectivity for complex mixtures. Semi-preparative LC offers a highly effective solution for isolating desired compounds from impurities, starting materials, and by-products. This document provides a comprehensive protocol, from initial analytical method development to the final isolation of the purified solid compound.

Methodology

The purification strategy involves a two-stage process:

  • Analytical Method Development: An initial analytical HPLC method is developed to achieve optimal separation of the target compound from impurities. This stage focuses on selecting the appropriate column and mobile phase conditions.

  • Semi-Preparative Scale-Up: The optimized analytical method is then scaled up to a semi-preparative LC system to handle larger sample loads and isolate the pure compound.

Experimental Workflow

The overall workflow for the purification of "this compound" derivatives is depicted below.

Purification Workflow Figure 1: General Workflow for Purification cluster_analytical Analytical Method Development cluster_preparative Semi-Preparative Scale-Up & Isolation A Crude Sample Analysis (HPLC-DAD/MS) B Column & Mobile Phase Screening A->B Initial Separation C Gradient Optimization B->C Refine Separation D Scale-Up Calculation C->D Optimized Analytical Method E Semi-Preparative LC Run D->E Transfer Method F Fraction Collection E->F Collect Target Peak G Purity Analysis of Fractions F->G Verify Purity H Solvent Evaporation/Lyophilization G->H Pool Pure Fractions I Pure Compound H->I Isolate Solid Product

Caption: General Workflow for Purification

Analytical Method Development Protocol

The initial development is performed on an analytical HPLC system, often equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) to identify the peak corresponding to the target compound based on its mass-to-charge ratio (m/z).

Instrumentation and Conditions:

ParameterCondition
HPLC System Analytical HPLC with DAD and MS detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water or 10-100 mM Ammonium Bicarbonate
Mobile Phase B Methanol or Acetonitrile
Gradient 5-95% B over 15 minutes (initial scouting gradient)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection DAD (e.g., 254 nm) and MS (ESI+)
Injection Volume 5-10 µL
Sample Prep Dissolve crude product in DMSO or mobile phase A to a concentration of ~1 mg/mL.

Procedure:

  • Prepare a stock solution of the crude "this compound" derivative.

  • Perform injections using different mobile phase combinations (e.g., acid vs. buffer) and organic modifiers (methanol vs. acetonitrile) to find the best selectivity. Methanol is often a more economical choice for preparative work.

  • Optimize the gradient profile to achieve baseline separation of the target peak from adjacent impurities.

Semi-Preparative Scale-Up Protocol

Once a suitable analytical method is established, the parameters are scaled up for semi-preparative purification.

Instrumentation and Conditions:

ParameterCondition
LC System Semi-Preparative HPLC with UV/Vis Detector and Fraction Collector
Column C18, 20 x 150 mm, 5 µm (or similar)
Mobile Phase A Optimized from analytical development (e.g., 100 mM Ammonium Bicarbonate)
Mobile Phase B Optimized from analytical development (e.g., Methanol)
Gradient Scaled from the optimized analytical method
Flow Rate ~18-20 mL/min (scaled from 1 mL/min on a 4.6 mm ID column)
Column Temperature Ambient
Detection UV/Vis at the optimal wavelength determined from analytical DAD
Injection Volume 1-5 mL (depending on sample concentration and loading capacity)
Sample Prep Dissolve crude product in a suitable solvent (ideally the mobile phase) to a high concentration (e.g., 5-10 mg/mL).

Procedure:

  • System Equilibration: Equilibrate the semi-preparative column with the starting mobile phase conditions.

  • Sample Injection: Inject the concentrated crude sample solution. The optimal injection volume should be determined to maximize throughput without compromising purity.

  • Fraction Collection: Collect the eluent corresponding to the target compound's peak into separate fractions.

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to determine their purity.

  • Product Isolation: Pool the fractions with the desired purity (e.g., >98%). Remove the mobile phase via evaporation or lyophilization to obtain the purified solid compound.

Results and Data Presentation

The effectiveness of the purification protocol is demonstrated by a significant increase in the purity of the final product.

Table 1: Purification Summary for a Representative Triazine Derivative

ParameterBefore PurificationAfter Purification
Initial Purity (%) 31.32>98
Final Purity (%) -98.24
Recovery (%) -Typically 80-95%
Loading Capacity -Dependent on column size and separation

Purity data is based on a similar triazine derivative purification.

Logical Relationship for Method Development

Method Development Logic Figure 2: Method Development and Scale-Up Logic Crude Crude Product Analytical_Dev Analytical Method Development (4.6 mm ID Column) Crude->Analytical_Dev Check_Purity Is Purity > 98%? Analytical_Dev->Check_Purity Scale_Up Scale-Up Calculation (Flow Rate, Gradient, Sample Load) Check_Purity->Scale_Up Yes Re_Optimize Re-optimize Analytical Method Check_Purity->Re_Optimize No Semi_Prep Semi-Preparative Run (20 mm ID Column) Scale_Up->Semi_Prep Fraction_Collection Fraction Collection Semi_Prep->Fraction_Collection Purity_Analysis Analytical Purity Check of Fractions Fraction_Collection->Purity_Analysis Pooling Pool Fractions > 98% Purity Purity_Analysis->Pooling Isolation Solvent Removal Pooling->Isolation Final_Product Pure Compound (>98%) Isolation->Final_Product Re_Optimize->Analytical_Dev

Caption: Method Development and Scale-Up Logic

Conclusion

The described semi-preparative LC method provides a highly effective and scalable strategy for the purification of "this compound" derivatives. By employing a systematic approach of analytical method development followed by a direct scale-up, this protocol enables the isolation of target compounds with purities exceeding 98%. The resulting high-purity materials are suitable for demanding downstream applications in pharmaceutical research and development.

References

Troubleshooting & Optimization

Improving the reaction yield of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura coupling of 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor Quality of Starting Materials: Impurities in 6-bromo-1,2,4-triazin-3-amine or the boronic ester can inhibit the reaction.Ensure the purity of starting materials using techniques like recrystallization or chromatography. Verify the integrity of the boronic ester, as they can degrade over time.
Inactive Catalyst: The palladium catalyst, particularly Pd(II) precatalysts, can degrade upon prolonged storage or exposure to air. Phosphine ligands are susceptible to oxidation.Use a fresh batch of the palladium catalyst and ligand. Ensure they are stored under an inert atmosphere. Consider using a more robust catalyst system if the issue persists.
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst, which is the active species in the catalytic cycle.Thoroughly degas the reaction mixture and solvent by bubbling with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
Suboptimal Base: The choice and quality of the base are critical. An inappropriate or impure base can lead to poor yield.Potassium carbonate (K2CO3) is commonly used. Ensure it is anhydrous and finely powdered for better solubility and reactivity. Other bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be explored for optimization.
Incorrect Reaction Temperature: The reaction temperature of 86°C is crucial for the reaction to proceed efficiently.Ensure accurate temperature control of the heating mantle or oil bath. Monitor the internal reaction temperature if possible.
Formation of Impurities Protodeboronation: The boronic ester can be replaced by a hydrogen atom, leading to the formation of 2-fluorobenzonitrile as a byproduct.Use anhydrous solvents and reagents to minimize water content. A milder base might also reduce the rate of this side reaction.
Homocoupling: Coupling of two molecules of the boronic ester or two molecules of the bromo-triazine can occur.This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential. Using the correct stoichiometry of the coupling partners can also minimize homocoupling.
Residual Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction stalls, consider adding a fresh portion of the catalyst.
Difficulty in Product Isolation Product Precipitation Issues: The product is precipitated by adjusting the pH. Incorrect pH can lead to incomplete precipitation or co-precipitation of impurities.Carefully monitor the pH during the dropwise addition of aqueous hydrochloric acid to reach the target pH range of 0.40-0.93.[1]
Product Purity Issues: The initial precipitate may contain trapped impurities.The filtered solid should be thoroughly washed with a suitable solvent, such as 1,4-dioxane, to remove soluble impurities.[1] Further purification by recrystallization or chromatography may be necessary if high purity is required.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most commonly cited method is a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 6-bromo-1,2,4-triazin-3-amine with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the presence of a palladium catalyst and a base.[1]

Q2: Which palladium catalyst is recommended for this synthesis?

A2: A common and effective catalyst is 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2).[1]

Q3: What is the role of the base in this reaction?

A3: The base, typically potassium carbonate (K2CO3), is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic ester, facilitating the transfer of the aryl group to the palladium center.

Q4: Why is degassing the reaction mixture important?

A4: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species, which is sensitive to oxidation by atmospheric oxygen. Degassing the reaction mixture by bubbling with an inert gas like nitrogen or argon removes dissolved oxygen and prevents catalyst deactivation, thus ensuring a higher yield.[1]

Q5: How is the final product purified?

A5: The product is typically isolated by precipitation upon acidification of the reaction mixture with aqueous hydrochloric acid to a pH of 0.40-0.93. The resulting solid is then collected by filtration and can be further washed with a solvent like 1,4-dioxane to remove impurities.[1]

Data Presentation

ParameterCondition
Starting Material 1 6-bromo-1,2,4-triazin-3-amine
Starting Material 2 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Catalyst 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex
Base Potassium Carbonate (K2CO3)
Solvent 1,4-Dioxane
Reaction Temperature 86°C[1]
Work-up Acidification with aq. HCl to pH 0.40-0.93[1]
Reported Yield Not specified in available literature. Yields for Suzuki couplings can vary widely (from moderate to excellent) depending on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure described for the Suzuki-Miyaura coupling of 6-bromo-1,2,4-triazin-3-amine.[1]

Materials:

  • 6-bromo-1,2,4-triazin-3-amine

  • 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous

  • Aqueous hydrochloric acid solution

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel equipped with a stirrer and a condenser, add 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add anhydrous potassium carbonate to the mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for at least 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl2·CH2Cl2 catalyst.

  • Degas the mixture again for a few minutes.

  • Heat the reaction mixture to 86°C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.

  • Add 1,4-dioxane to the cooled mixture.

  • Slowly add aqueous hydrochloric acid solution dropwise while stirring to adjust the pH to 0.40-0.93.

  • Stir the resulting slurry for 30 minutes at 0-5°C.

  • Collect the precipitated solid by filtration.

  • Wash the collected solid with 1,4-dioxane.

  • Dry the solid product under vacuum.

Visualizations

Troubleshooting_Yield cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low or No Product Yield Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Check Catalyst_Issue Inactive Catalyst Low_Yield->Catalyst_Issue Check Oxygen_Contamination Oxygen Contamination Low_Yield->Oxygen_Contamination Check Suboptimal_Base Suboptimal Base Low_Yield->Suboptimal_Base Check Purify_Reagents Purify/Verify Starting Materials Reagent_Quality->Purify_Reagents Solution Fresh_Catalyst Use Fresh Catalyst/Ligand Catalyst_Issue->Fresh_Catalyst Solution Degas_System Thoroughly Degas System Oxygen_Contamination->Degas_System Solution Optimize_Base Optimize Base Choice & Quality Suboptimal_Base->Optimize_Base Solution

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-bromo-1,2,4-triazin-3-amine Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 1,4-Dioxane, 86°C) SM1->Coupling SM2 2-fluoro-4-(boronic ester)benzonitrile SM2->Coupling Acidification Acidification with HCl Coupling->Acidification Filtration Filtration Acidification->Filtration Washing Washing with 1,4-Dioxane Filtration->Washing Product This compound Washing->Product

References

Overcoming common side reactions in "1,2,4-triazine" functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Triazine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental functionalization of 1,2,4-triazines.

Troubleshooting Guides & FAQs

This section provides detailed solutions to common side reactions and challenges encountered during the functionalization of 1,2,4-triazines.

Hydrolysis of the 1,2,4-Triazine Ring

Q1: My 1,2,4-triazine derivative is decomposing during workup or purification. I suspect hydrolysis. How can I prevent this?

A1: Hydrolysis of the electron-deficient 1,2,4-triazine ring is a common side reaction, particularly under acidic or basic conditions, leading to ring-opening and the formation of various degradation products.[1][2] The stability of the triazine ring is highly dependent on the nature and position of its substituents, with electron-withdrawing groups increasing susceptibility to nucleophilic attack by water.[2]

Troubleshooting Strategies:

  • pH Control: Maintain neutral or near-neutral pH conditions throughout the reaction, workup, and purification steps whenever possible.[1] If acidic or basic conditions are required for other transformations, they should be as mild and brief as possible.[2]

  • Anhydrous Conditions: The use of dry solvents and reagents is crucial to minimize the presence of water, which can initiate hydrolysis.[1]

  • Temperature Control: Avoid excessive heating during purification, as elevated temperatures can accelerate the rate of hydrolysis.[2]

  • Protecting Groups: For molecules with functional groups that are particularly sensitive to hydrolysis, employing a protecting group strategy can be effective.[1]

Ring-Opening by Nucleophiles

Q2: I am observing unexpected products and loss of my 1,2,4-triazine core, especially when using strong nucleophiles. What is happening and how can I mitigate it?

A2: The inherent electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.[1] This is a significant side reaction, particularly with strong nucleophiles.

Mitigation Strategies:

  • Choice of Nucleophile: Whenever the reaction chemistry allows, opt for a less aggressive or sterically hindered nucleophile to reduce the likelihood of ring-opening.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature can often disfavor the ring-opening pathway relative to the desired functionalization.[1]

  • Solvent Selection: The choice of solvent can play a critical role. Protic solvents may facilitate the protonation of the triazine ring, thereby increasing its electrophilicity and susceptibility to nucleophilic attack and subsequent ring-opening.[1] Using aprotic solvents can often minimize this side reaction.

Diagram of Nucleophilic Attack and Potential Ring-Opening:

Caption: Logical workflow of nucleophilic attack on a 1,2,4-triazine ring.

Formation of Regioisomers

Q3: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

A3: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical reagents. For instance, the condensation of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone can lead to two different 1,2,4-triazine isomers.[2]

Strategies for Control and Separation:

  • Reaction Conditions: The regioselectivity of the reaction can be influenced by solvent polarity and temperature. A systematic variation of these parameters may favor the formation of one isomer. Less polar solvents at lower temperatures have been shown to sometimes enhance selectivity.[2]

  • Reactant Modification: Introducing sterically bulky substituents on one of the reactants can hinder the approach to a specific reaction site, thereby promoting the formation of a single regioisomer.[2]

  • Purification of Isomers: When a mixture is unavoidable, effective purification is key.

    • Semi-Preparative HPLC: This is a highly effective technique for separating isomers with minor differences in polarity.[2]

    • Fractional Crystallization: This method can be attempted if the isomers exhibit different solubilities in a specific solvent system.[2]

    • Column Chromatography: Standard silica gel chromatography may be sufficient if there is a significant polarity difference between the isomers.[2]

Troubleshooting Workflow for Regioisomer Formation:

G Fig. 2: Troubleshooting Regioisomer Formation start Mixture of Products Observed unsymm_reagent Using Unsymmetrical Reagent? start->unsymm_reagent regioisomers Regioisomer Formation Likely unsymm_reagent->regioisomers Yes other_side_reactions Consider Other Side Reactions unsymm_reagent->other_side_reactions No control_conditions Control Reaction Conditions regioisomers->control_conditions modify_reactants Modify Reactants regioisomers->modify_reactants purify Purify Isomers regioisomers->purify conditions_details Vary Solvent Polarity & Temperature control_conditions->conditions_details reactants_details Introduce Steric Bulk modify_reactants->reactants_details purify_details HPLC, Fractional Crystallization, Column Chromatography purify->purify_details

Caption: Decision tree for addressing regioisomer formation.

Challenges in Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

Q4: I am experiencing low yields and poor reactivity in my iEDDA reactions with 1,2,4-triazines. What are the common issues and how can I overcome them?

A4: The iEDDA reaction is a powerful tool for the functionalization of 1,2,4-triazines. However, its success is highly dependent on the electronic properties of both the triazine (diene) and the dienophile.

Troubleshooting iEDDA Reactions:

  • Dienophile Reactivity: The reactivity of the dienophile is paramount. Electron-rich or strained dienophiles are generally required for efficient reaction with the electron-deficient 1,2,4-triazine ring.[3] If you are using a less reactive dienophile, consider switching to a more electron-rich or strained analog, such as a bicyclononyne.[3]

  • Substituent Effects on the 1,2,4-Triazine: Electron-donating groups on the triazine ring can decrease its reactivity in iEDDA reactions by raising the energy of the LUMO. Conversely, electron-withdrawing groups enhance reactivity.

  • Reaction Conditions: While many iEDDA reactions proceed under mild conditions, some may require thermal promotion. Careful optimization of the reaction temperature is necessary to ensure the desired transformation without causing decomposition.

  • Catalysis: Coordination of a metal, such as Rhenium(I), to the 1,2,4-triazine ring has been shown to significantly accelerate the rate of iEDDA reactions.[4]

Table 1: Effect of Dienophile on iEDDA Reaction Outcome (Conceptual)

Dienophile TypeRelative Reactivity with 1,2,4-TriazineTypical Reaction ConditionsExpected Yield
Unactivated AlkeneLowHigh Temperature, Long Reaction TimeLow to Moderate
Electron-Rich AlkeneModerateMild HeatModerate to High
Strained Alkyne (e.g., Bicyclononyne)HighRoom TemperatureHigh to Excellent
Side Reactions in Minisci-Type C-H Functionalization

Q5: I am attempting a Minisci reaction on a 1,2,4-triazine and observing a mixture of products, including what appears to be an acylated byproduct. How can I improve the selectivity?

A5: The Minisci reaction is a powerful method for the direct C-H alkylation and acylation of electron-deficient heterocycles like 1,2,4-triazines. However, it can often lead to a mixture of regioisomers and, depending on the radical source, acylation as a side reaction.[5]

Strategies to Control Minisci Reactions:

  • Control of Regioselectivity: The regioselectivity of the Minisci reaction is often difficult to control, frequently yielding a mixture of isomers.[5] Careful selection of the radical source and reaction conditions can sometimes favor one isomer over others.

  • Minimizing Acylation: The formation of an acylated side product arises from the corresponding acyl radical.[5] The ratio of alkylation to acylation is dependent on the substrate and the specific reaction conditions. Modifying the radical precursor or the oxidant may help to minimize this side reaction.

  • Photocatalysis: Visible-light photocatalysis has emerged as a mild and often more selective method for C-H functionalization.[5] The regioselectivity in these reactions is often governed by the site of highest electron density or the most accessible C-H bond for hydrogen atom transfer (HAT).

General Scheme of Minisci Reaction and Acylation Side Reaction:

G Fig. 3: Minisci Reaction Pathways cluster_0 Reactants cluster_1 Radical Generation cluster_2 Products Triazine 1,2,4-Triazine Alkylated_Product Alkylated 1,2,4-Triazine Triazine->Alkylated_Product Acylated_Product Acylated 1,2,4-Triazine (Side Product) Triazine->Acylated_Product Radical_Source Radical Source (e.g., R-COOH) Alkyl_Radical Alkyl Radical (R.) Radical_Source->Alkyl_Radical Oxidative Decarboxylation Acyl_Radical Acyl Radical (RCO.) Radical_Source->Acyl_Radical Side Reaction Alkyl_Radical->Alkylated_Product Radical Addition Acyl_Radical->Acylated_Product Radical Addition

Caption: Pathways for desired alkylation and side acylation in Minisci reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNA) on a Dihalo-1,2,4-triazine

This protocol describes a general method for the monosubstitution of a dihalogenated 1,2,4-triazine with a nucleophile.[1]

  • Reaction Setup: Dissolve the dihalo-1,2,4-triazine (1.0 eq) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the stirred solution.

  • Addition of Base: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 3-Hydrazinyl-1,2,4-triazines

This protocol outlines a modern approach to synthesizing functionalized 1,2,4-triazines.

  • Oxidation of α-Methyl Group: React an aromatic or heteroaromatic methyl ketone with iodine in dimethyl sulfoxide (DMSO) under microwave irradiation.

  • Cyclization: To the reaction mixture, add thiosemicarbazide and potassium carbonate and continue microwave irradiation to facilitate cyclization.

  • Nucleophilic Substitution: The final step involves a nucleophilic substitution with hydrazine, again facilitated by microwave heating, to yield the 3-hydrazinyl-1,2,4-triazine product.

Protocol 3: General Procedure for Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

This protocol provides a general guideline for the iEDDA reaction of a 1,2,4-triazine with a strained alkyne.

  • Reaction Setup: In a vial, dissolve the 1,2,4-triazine derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Addition of Dienophile: Add the strained alkyne (e.g., bicyclononyne, 1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The disappearance of the colored 1,2,4-triazine can often serve as a visual indicator of reaction progression.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired pyridazine product.

References

Technical Support Center: Optimization of Coupling Reactions Involving 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile . This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for common coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: The most prevalent coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling to form C-C bonds with boronic acids or esters, Buchwald-Hartwig amination for C-N bond formation with amines, and Sonogashira coupling for C-C bond formation with terminal alkynes.

Q2: What are the main challenges when using this substrate in coupling reactions?

A2: The primary challenge arises from the 3-amino-1,2,4-triazine moiety. The nitrogen atoms in the triazine ring and the exocyclic amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low yields or failed reactions. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q3: Which palladium catalysts and ligands are recommended for coupling reactions with this substrate?

A3: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often preferred as they can promote the desired catalytic cycle and minimize catalyst inhibition.[1] Examples include biarylphosphine ligands like XPhos, SPhos, and RuPhos. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used.

Q4: How can I monitor the progress of my coupling reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining with potassium permanganate can be effective for visualizing spots on a TLC plate if the product is not UV-active. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.

Q5: What are common side reactions to look out for?

A5: Common side reactions in palladium-catalyzed couplings include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeborylation of the boronic acid in Suzuki reactions.[2] For Buchwald-Hartwig aminations, over-arylation of primary amines can be an issue.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Catalyst Inhibition/Deactivation The nitrogen-rich triazine ring can chelate the palladium catalyst. Increase the ligand-to-metal ratio to favor the formation of the active catalytic species. Consider using pre-catalysts which are often more robust.
Inappropriate Ligand The chosen ligand may not be suitable for this specific substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[1]
Incorrect Base The base is critical for the reaction mechanism. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The base may need to be finely ground to ensure sufficient reactivity.
Poor Quality Reagents Ensure all reagents, especially the amine and boronic acid, are pure and dry. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.
Suboptimal Temperature The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.
Problem 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) This can occur due to the presence of oxygen or slow transmetalation.Thoroughly degas the reaction mixture and maintain an inert atmosphere. Ensure the base is sufficiently active.
Dehalogenation of the Starting Material This can be caused by certain bases or impurities.Switch to a different base (e.g., from an alkoxide to a carbonate). Ensure all reagents are pure.
Formation of Palladium Black This indicates catalyst decomposition.Use a higher ligand-to-metal ratio or switch to a more robust ligand or pre-catalyst.

Experimental Protocols

General Workflow for Coupling Reactions

G reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for palladium-catalyzed coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a starting point for the Buchwald-Hartwig amination. The choice of ligand and base is critical and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry reaction vessel.

  • Add this compound and the anhydrous, degassed toluene.

  • Add the secondary amine to the reaction mixture.

  • Seal the vessel and heat to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

The following table presents hypothetical data for the optimization of a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001235
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O100878
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100885
4Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O100692
5Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101065

Troubleshooting Logic

G start Low or No Yield in Coupling Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inhibition Potential Catalyst Inhibition? check_catalyst->catalyst_inhibition temp_issue Temperature Too Low? check_conditions->temp_issue base_issue Incorrect Base? check_conditions->base_issue reagent_purity Impure or Wet Reagents? check_reagents->reagent_purity change_ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) catalyst_inhibition->change_ligand Yes increase_ratio Increase Ligand/Metal Ratio change_ligand->increase_ratio use_precatalyst Use a Pre-catalyst increase_ratio->use_precatalyst increase_temp Increase Temperature (e.g., to 110°C) temp_issue->increase_temp Yes screen_bases Screen Different Bases (e.g., Cs₂CO₃, NaOtBu) base_issue->screen_bases Yes purify_reagents Purify/Dry Reagents Degas Solvents reagent_purity->purify_reagents Yes

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Enhancing the Stability of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" and its synthetic intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Reaction

Question: We are experiencing consistently low yields during the Suzuki-Miyaura coupling of 6-bromo-1,2,4-triazin-3-amine with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. What are the potential causes and solutions?

Answer:

Low yields in this Suzuki-Miyaura coupling are a common issue and can often be attributed to several factors related to the stability of the reagents and reaction conditions.

  • Protodeboronation of the Boronic Ester: Boronic acids and their esters can be unstable and undergo protodeboronation, especially in the presence of water and certain bases. This side reaction cleaves the C-B bond, reducing the amount of the benzonitrile nucleophile available for cross-coupling.[1][2]

    • Solution:

      • Use anhydrous solvents and reagents.

      • Consider using more stable boronic acid derivatives, such as MIDA boronates.[3]

      • Optimize the base used. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases that can promote protodeboronation.

  • Dehalogenation of the Triazine Substrate: The bromo-triazine starting material can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of hydride sources in the reaction mixture.

    • Solution:

      • Ensure the purity of all reagents and solvents to minimize potential hydride sources.

      • Optimize the palladium catalyst and ligand system.

  • Catalyst Inactivation: The palladium catalyst can aggregate and precipitate as palladium black, reducing its catalytic activity.[2]

    • Solution:

      • Use ligands that stabilize the palladium catalyst, such as dppf (1,1'-bis(diphenylphosphino)ferrocene).

      • Consider using a polymer-supported palladium catalyst to enhance stability and recyclability.[4][5][6]

  • Homocoupling of Starting Materials: Both the boronic ester and the bromo-triazine can react with themselves to form homocoupled byproducts.[2]

    • Solution:

      • Slowly add one of the coupling partners to the reaction mixture to maintain a low concentration and disfavor homocoupling.

      • Optimize the stoichiometry of the reactants.

Issue 2: Formation of Impurities and Degradation of the Triazine Ring

Question: We are observing significant impurity peaks in our crude product, and we suspect degradation of the 1,2,4-triazine ring. What are the likely degradation pathways and how can we mitigate them?

Answer:

The 1,2,4-triazine ring is electron-deficient and can be susceptible to nucleophilic attack and hydrolysis, especially under harsh reaction or work-up conditions.[7]

  • Hydrolysis of the Triazine Ring: The C-N bonds in the triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[8][9][10] This can lead to ring-opening and the formation of various degradation products.

    • Solution:

      • Maintain a neutral or near-neutral pH during the reaction and work-up.[7]

      • Use anhydrous conditions to minimize the presence of water.[7]

      • If purification requires acidic or basic conditions, perform these steps at low temperatures and for the shortest possible duration.

  • Nucleophilic Attack: Strong nucleophiles can attack the electron-deficient carbon atoms of the triazine ring, leading to ring-opening or substitution reactions.[7]

    • Solution:

      • If possible, use less aggressive nucleophiles.

      • Lowering the reaction temperature can help to disfavor nucleophilic attack on the ring.[7]

  • Photodegradation: While not as common for the triazine ring itself, the fluorobenzonitrile moiety may be susceptible to photodegradation, especially if there are strong electron-donating groups present.[11][12][13]

    • Solution:

      • Protect the reaction mixture and the isolated product from light, particularly UV light.[14]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for "this compound" and its intermediates?

A1: To ensure stability, the compound and its intermediates should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can promote degradation.

Q2: How can we monitor the purity and detect degradation products during our experiments?

A2: A combination of analytical techniques is recommended for purity assessment and impurity detection:

  • High-Performance Liquid Chromatography (HPLC): Ideal for routine purity checks and quantifying known impurities.[][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and degradation products by providing molecular weight information.[][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can help in the characterization of major impurities.[][16]

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.[][18]

Q3: What is the impact of residual palladium from the Suzuki coupling on the stability of the final product?

A3: Residual palladium can catalyze decomposition reactions in the final product, leading to reduced stability and shelf-life. It is crucial to remove palladium to very low levels.

  • Mitigation Strategies:

    • Purification: Employ purification methods effective at removing heavy metals, such as column chromatography with a suitable stationary phase or treatment with metal scavengers.

    • Catalyst Choice: Using a polymer-supported catalyst can facilitate its removal by simple filtration.[4][5][6]

Q4: Can the amino group on the triazine ring be protected to prevent side reactions?

A4: Yes, protecting the amino group can be a viable strategy. Acid-labile protecting groups like triphenylmethyl (trityl) or diphenylmethyl can be introduced by reacting the aminotriazine with the corresponding amine, and later removed with a mild acid like trifluoroacetic acid.[19]

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield and Impurity Profile

EntryBase (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Key Impurity (Area %)
1K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285Protodeboronation (3%)
2Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901278Protodeboronation (8%)
3K₃PO₄ (2.0)Toluene/H₂O (4:1)1001082Dehalogenation (5%)
4K₂CO₃ (2.0)Anhydrous Dioxane901875Protodeboronation (2%)

Table 2: Stability of this compound under Different pH Conditions

ConditionTemperature (°C)Duration (h)Purity by HPLC (%)
pH 2 (0.01 M HCl)252485.2
pH 7 (Phosphate Buffer)252499.1
pH 10 (Carbonate Buffer)252498.8

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

  • To a degassed solution of 6-bromo-1,2,4-triazin-3-amine (1.0 eq) and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq).

  • Bubble argon through the mixture for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Purity and Stability Assessment by HPLC

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Prepare samples by dissolving a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water). For stability studies, incubate the sample under the desired conditions before analysis.

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A 6-bromo-1,2,4-triazin-3-amine G Suzuki-Miyaura Coupling A->G B 2-fluoro-4-(pinacolato)benzonitrile B->G C Pd(dppf)Cl2 (Catalyst) C->G D K2CO3 (Base) D->G E Dioxane/H2O (Solvent) E->G F 90°C, 12h F->G H Extraction G->H I Column Chromatography H->I J 4-(3-Amino-1,2,4-triazin-6-yl) -2-fluorobenzonitrile I->J

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Stability_Troubleshooting cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions A Low Yield C Protodeboronation A->C D Dehalogenation A->D E Catalyst Inactivation A->E B Impurity Formation F Triazine Ring Hydrolysis B->F G Nucleophilic Attack B->G H Anhydrous Conditions C->H I Optimize Base/Catalyst C->I D->I E->I F->H K Control pH F->K G->K L Use Milder Nucleophiles G->L J Protect from Light

Caption: Troubleshooting logic for synthesis and stability issues.

References

Troubleshooting low solubility issues of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile. The information is designed to address common challenges, particularly those related to low solubility, encountered during chemical reactions.

Troubleshooting Guide: Low Solubility Issues

Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to troubleshoot and overcome these issues.

Initial Assessment of Solubility

Before starting a reaction, it is crucial to determine the solubility of this compound in the chosen solvent.

Experimental Protocol: Solubility Test

  • Solvent Screening: In separate small vials, add a known amount of the compound (e.g., 1 mg) to a measured volume of various solvents (e.g., 0.1 mL).

  • Observation at Room Temperature: Agitate the vials at room temperature and observe for complete dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture with agitation. Note the temperature at which dissolution occurs.

  • Cooling: Allow the heated solution to cool to room temperature and observe if the compound precipitates.

  • Documentation: Record the qualitative solubility (e.g., soluble, partially soluble, insoluble) for each solvent at different temperatures.

DOT Script for Solubility Testing Workflow

G Workflow for Solubility Testing start Start: Obtain Compound and Solvents screen Screen Solvents at Room Temperature start->screen observe_rt Observe Dissolution screen->observe_rt dissolved_rt Completely Dissolved? observe_rt->dissolved_rt heat Gently Heat the Mixture dissolved_rt->heat No end_soluble End: Soluble dissolved_rt->end_soluble Yes observe_heat Observe Dissolution with Heating heat->observe_heat dissolved_heat Completely Dissolved? observe_heat->dissolved_heat cool Cool to Room Temperature dissolved_heat->cool Yes end_insoluble End: Insoluble dissolved_heat->end_insoluble No observe_cool Observe for Precipitation cool->observe_cool precipitate Precipitation Observed? observe_cool->precipitate precipitate->end_soluble No end_partially_soluble End: Partially Soluble/Soluble with Heating precipitate->end_partially_soluble Yes

Caption: A flowchart outlining the steps for systematic solubility testing of a compound in various solvents.

Strategies to Enhance Solubility in Reactions

If low solubility is observed, consider the following strategies:

1. Solvent Selection and Co-solvents:

  • High-Polarity Aprotic Solvents: Based on available data, N,N-Dimethylformamide (DMF) is an excellent solvent for this compound.[1] Other similar solvents like Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are also likely to be effective.

  • Ethereal Solvents: 1,4-Dioxane has been successfully used in the synthesis of this compound, indicating its suitability for reactions.[1] Tetrahydrofuran (THF) may also be a viable option, possibly with heating.

  • Protic Solvents: Methanol is a good solvent for this compound.[1] However, its reactivity (nucleophilicity) should be considered depending on the reaction type.

  • Co-solvent Systems: If a single solvent is not ideal for all reaction components, a co-solvent system can be employed. For example, a mixture of a good solvent for the triazine (e.g., DMF or 1,4-dioxane) with a less polar solvent required for other reactants.

2. Temperature Adjustment:

  • Increasing the reaction temperature often enhances the solubility of starting materials. However, be mindful of the thermal stability of all reactants, reagents, and the product.

3. Use of Additives:

  • Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the reactants across the phase boundary.

  • Solubilizing Agents: In some cases, the addition of a small amount of a high-boiling point, highly polar solvent can act as a solubilizing agent without significantly altering the bulk solvent properties.

4. Reaction Concentration:

  • While counterintuitive, sometimes running the reaction at a higher dilution can prevent precipitation of intermediates or the final product. Conversely, for some reactions, a higher concentration might be necessary to achieve a reasonable reaction rate. Experiment with a range of concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: The compound exhibits a range of solubilities in common organic solvents. A qualitative summary is provided in the table below.

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble
1,4-DioxaneKnown to be a suitable reaction solvent

Data is based on available chemical literature.[1]

Q2: I am observing incomplete conversion in my reaction, and I suspect low solubility of the starting triazine. What should I do?

A2: First, confirm that the compound is indeed not fully dissolved at the reaction temperature. If undissolved solids are present, you can try the following:

  • Increase the temperature: If the reaction components are stable at higher temperatures, gradually increase the reaction temperature while monitoring for dissolution and reaction progress.

  • Change the solvent: Switch to a solvent in which the compound is more soluble, such as DMF or 1,4-dioxane.[1]

  • Use a co-solvent: Add a small amount of a high-polarity aprotic solvent like DMF or DMSO to your current reaction mixture.

Q3: I am planning an N-alkylation of the amino group. What reaction conditions should I consider to avoid solubility issues?

A3: For N-alkylation, a polar aprotic solvent is generally preferred.

  • Recommended Solvents: DMF or DMSO are excellent choices due to the high solubility of the starting material.

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used.

  • Temperature: The reaction may require heating, typically in the range of 60-100 °C, depending on the reactivity of the alkylating agent.

Experimental Protocol: N-Alkylation

  • Dissolve this compound in anhydrous DMF.

  • Add a suitable base (e.g., 1.2 equivalents of K2CO3).

  • Add the alkylating agent (e.g., 1.1 equivalents of an alkyl halide) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

Q4: What are the recommended conditions for N-acylation of this compound?

A4: N-acylation can be performed under various conditions. To mitigate solubility issues, consider the following:

  • Solvent: A polar aprotic solvent like DMF or a chlorinated solvent like dichloromethane (DCM) can be used. If using DCM, ensure the starting material is sufficiently soluble, or use a co-solvent.

  • Acylating Agent: An acyl chloride or anhydride can be used.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to scavenge the acid byproduct.

Experimental Protocol: N-Acylation

  • Suspend or dissolve this compound in anhydrous DCM.

  • Add a base (e.g., 1.5 equivalents of triethylamine).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., 1.2 equivalents of an acyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product.

Q5: I need to perform a Suzuki coupling with this molecule. Which part of the molecule will react, and what conditions are suitable?

A5: The amino-triazine moiety can potentially participate in cross-coupling reactions. However, the primary amino group is more likely to undergo other reactions. Assuming you are referring to a pre-functionalized version of this molecule (e.g., a bromo- or iodo-substituted triazine), standard Suzuki coupling conditions can be adapted. The synthesis of the title compound itself involves a Suzuki coupling, suggesting that the triazine core is stable to these conditions.[1]

Experimental Protocol: Suzuki Coupling (General)

  • To a reaction vessel, add the aryl halide derivative of the triazine, the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 equivalents).

  • Add a solvent system such as 1,4-dioxane/water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor for progress.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

Signaling Pathways

This compound is a key intermediate in the synthesis of various tyrosine kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer. Below are diagrams of some of the relevant pathways.

DOT Script for EGFR Signaling Pathway

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation G VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis G PDGFR Signaling Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ras_MAPK Ras-MAPK Pathway PDGFR->Ras_MAPK PI3K_Akt PI3K-Akt Pathway PDGFR->PI3K_Akt Cell_Growth Cell Growth and Proliferation Ras_MAPK->Cell_Growth PI3K_Akt->Cell_Growth

References

Minimizing byproduct formation in the synthesis of tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of key tyrosine kinase inhibitors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of Erlotinib, Gefitinib, Imatinib, and Lapatinib.

Erlotinib Synthesis: Controlling Lactam and Chlorinated Impurities

Question: During the final step of my Erlotinib synthesis, the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline, I am observing a significant amount of the unreacted quinazoline starting material and a lactam impurity in my final product. How can I minimize these?

Answer: The presence of unreacted 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and the formation of the corresponding lactam, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, are common issues. The lactam is often a key intermediate in the synthesis, and its presence in the final product indicates an incomplete conversion to the chloro-quinazoline or carry-over.[1] Here are some troubleshooting strategies:

  • Optimize Reaction Conditions: The coupling reaction is sensitive to temperature and reaction time. Refluxing the reaction mixture, typically in a solvent like isopropanol, for an adequate duration (e.g., 4-6 hours) is crucial for driving the reaction to completion.[1] Monitor the reaction progress using TLC or HPLC to ensure the full consumption of the chloro-quinazoline starting material.

  • Control of Chlorination Step: The formation of the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate from the corresponding quinazolinone is a critical step. Incomplete chlorination will lead to residual lactam. Ensure the complete conversion by using an appropriate chlorinating agent like oxalyl chloride or POCl3 and monitoring the reaction.[1]

  • Purification: After the coupling reaction, precipitating the product by cooling the reaction mixture can help in initial purification. Washing the filtered solid with cold isopropanol and a non-polar solvent like hexane can effectively remove unreacted starting materials and other impurities.[1] If significant impurities remain, recrystallization or column chromatography may be necessary.[1]

Question: I have identified chlorinated impurities in my Erlotinib product, specifically 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine and its isomer. What causes their formation and how can I avoid them?

Answer: The formation of these chlorinated impurities can occur during the synthesis, particularly under heating and acidic conditions.[2] These byproducts arise from the chlorination of the methoxyethoxy side chains.

  • Temperature Control: Carefully control the temperature during the coupling reaction. Prolonged heating at high temperatures can promote the formation of these chlorinated byproducts.

  • pH Control: The reaction is typically carried out under acidic conditions to facilitate the coupling. However, overly acidic conditions can contribute to side reactions. Optimizing the amount of acid used is important.

  • Microwave Synthesis: For the synthesis of these specific impurities as reference standards, microwave irradiation has been used.[2] This suggests that localized high temperatures can drive their formation. Therefore, ensuring uniform heating in a conventional setup is important to minimize hotspots.

Gefitinib Synthesis: Minimizing Dehalogenation and Isomeric Impurities

Question: In my synthesis of Gefitinib, starting from 2,4-dichloro-6,7-dimethoxyquinazoline, I am struggling with selective amination at the 4-position and am also observing dehalogenation byproducts. What are the best practices to control this?

Answer: Selective amination and prevention of dehalogenation are key challenges in this synthetic route.

  • Reaction Conditions for Selective Amination: The reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline can be controlled to favor substitution at the C-4 position. Carrying out the reaction in acetic acid at a controlled temperature (e.g., 55°C) has been shown to yield the desired 4-aminated product exclusively.[3]

  • Avoiding Dehalogenation: Dehalogenation can be a significant side reaction, especially during subsequent steps. For instance, in a reported synthesis, the use of palladium(II) acetate with hydrogen gas for a dehalogenation step resulted in complete dechlorination.[4] If a selective dehalogenation is required at a later stage (e.g., at the 2-position), careful selection of the catalyst and reaction conditions is critical. Using a supported catalyst like Pd/C and optimizing hydrogen pressure and reaction time can improve selectivity.

Question: I am attempting a regioselective demethylation of a dimethoxyquinazoline intermediate in my Gefitinib synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?

Answer: Selective monodemethylation of dimethoxyquinazolines can be challenging, often leading to a mixture of isomers.

  • Choice of Demethylating Agent: The use of an ionic liquid like trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) has been shown to provide a favorable ratio of the desired monodemethylated product.[4]

  • Purification Strategy: Even with optimized conditions, a mixture of isomers might be formed. A practical approach is to enrich the desired product through crystallization. For example, crystallization from hot methanol has been used to obtain a >95:5 ratio of the desired regioisomer.[4]

Imatinib Synthesis: Enhancing Purity and Reducing Byproducts

Question: My Imatinib synthesis, involving the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride, results in a product with unsatisfactory purity. What measures can I take to improve this?

Answer: The purity of the final Imatinib product is highly dependent on the reaction conditions and the purity of the intermediates.

  • Reaction Temperature: Decreasing the reaction temperature can help in controlling the generation of impurities.[5]

  • Solvent and Base Selection: The choice of solvent and base is critical. For instance, conducting the condensation in isopropyl alcohol with potassium carbonate as the base has been reported to yield Imatinib base with high purity. Other conditions described in patents include using sodium methoxide in tetrahydrofuran or potassium butoxide in dimethylformamide.[6]

  • Purification of Intermediates: Ensuring the high purity of the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is essential. This intermediate can be purified by column chromatography.[7]

  • Final Product Purification: The final product can be purified by crystallization. Some procedures involve the formation of a salt (e.g., maleate or mesylate) to facilitate purification, followed by conversion back to the free base.

Lapatinib Synthesis: Optimizing the Reductive Amination Step

Question: The final step in my Lapatinib synthesis is a reductive amination. I am using sodium borohydride, but the yields are inconsistent, and I suspect side product formation. How can I optimize this step?

Answer: The reductive amination to install the sulfone side chain is a critical final step.

  • Alternative Reducing Agents: While sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used, catalytic hydrogenation offers a more atom-efficient and potentially cleaner alternative.[8]

  • Catalytic Reductive Amination: Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H2 gas or a hydrogen surrogate) can be an effective method.[8] Optimization of catalyst loading, temperature, and reaction time is crucial. It has been noted that extended reaction times can lead to product degradation.[8]

  • Control of Reaction Conditions: For chlorination steps earlier in the synthesis of the quinazolone intermediate, controlling the pH and reaction temperature is important to suppress side product formation.[8] This ensures the purity of the precursor for the final reductive amination.

Quantitative Data on Byproduct Formation

Tyrosine Kinase InhibitorReaction StepVariableCondition 1Byproduct Formation (Condition 1)Condition 2Byproduct Formation (Condition 2)Reference
Gefitinib Selective Demethylation of 2ReagentVariety of ReagentsMixture of regioisomers[TMAH][Al2Cl7]1.1–1.3 : 1 ratio of monodemethylated regioisomers[4]
Lapatinib Catalytic Reductive AminationReaction Time1 hour88% Yield3 hours77% Yield[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of Erlotinib

This protocol describes the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-ethynylaniline

  • Isopropanol

  • Hydrochloric acid (37%)

  • Water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline in water.

  • Add 3-ethynylaniline and 37% hydrochloric acid at 25-30 °C.

  • Heat the reaction mixture to 40 °C and stir for 1.5 hours.

  • After cooling, filter the solid material.

  • Wash the solid with water, followed by a mixture of ethyl acetate and n-hexane (50:50).

  • Dry the product in an oven at 40 °C to afford Erlotinib hydrochloride.[9]

Protocol 2: Synthesis of Imatinib Intermediate

This protocol describes a key step in the synthesis of an Imatinib precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.

Materials:

  • 3-acetylpyridine

  • Guanidine

  • Ethanol (or other suitable solvent)

  • Sodium ethoxide (or other suitable catalyst)

  • Round-bottom flask, reflux condenser, stirring apparatus

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 3-acetylpyridine and guanidine in a suitable solvent within the round-bottom flask.

  • Add the catalyst to the mixture.

  • Heat the mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired pyrimidine-amine intermediate.[7]

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Dimer Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by TKIs.

BCR_ABL_Signaling_Pathway cluster_intracellular Intracellular Space BCR-ABL BCR-ABL (Constitutively Active) GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS Phosphorylation PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Anti-Apoptosis Anti-Apoptosis AKT->Anti-Apoptosis STAT5->Anti-Apoptosis Imatinib Imatinib Imatinib->BCR-ABL Inhibition

Caption: BCR-ABL Signaling Pathway and Imatinib Inhibition.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 Dimer HER2 Dimer (with other ErbB receptors) RAS RAS HER2 Dimer->RAS Activation PI3K PI3K HER2 Dimer->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Lapatinib Lapatinib Lapatinib->HER2 Dimer Inhibition

Caption: HER2 Signaling Pathway and Lapatinib Inhibition.

Experimental Workflow

TKI_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage Start Starting Materials Reaction Chemical Reaction (e.g., Coupling, Amination) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quenching/ Precipitation Monitoring->Quench Complete Filter Filtration & Washing Quench->Filter Purify Further Purification (Recrystallization/ Chromatography) Filter->Purify Analysis Purity & Identity Analysis (HPLC, NMR, MS) Purify->Analysis Final Final Pure Product Analysis->Final

Caption: General Experimental Workflow for TKI Synthesis.

References

Validation & Comparative

Comparative Analysis of Tyrosine Kinase Inhibitors: A Challenging Landscape for Derivatives of "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on tyrosine kinase inhibitors (TKIs) derived specifically from the scaffold "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile." While the 1,2,4-triazine core is a recognized pharmacophore in the development of kinase inhibitors, detailed structure-activity relationship (SAR) studies and comparative analyses originating from this particular starting material are not readily found in published research. This scarcity of data precludes the creation of a detailed, data-driven comparison guide as initially requested.

The broader class of 1,2,4-triazine derivatives has been investigated for the inhibition of various kinases, including Pyruvate Dehydrogenase Kinase (PDK) and Cyclin-Dependent Kinase 2 (CDK2). These studies highlight the potential of the triazine ring system in designing kinase inhibitors with therapeutic potential in cancer and other diseases. However, these research efforts do not specifically utilize "this compound" as a foundational structure for a library of analogues.

Without access to a foundational study that synthesizes and evaluates a series of compounds derived from the specified scaffold, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams. The generation of such a comparative guide is contingent on the availability of primary experimental data from peer-reviewed research or patents.

General Experimental Workflow for Kinase Inhibitor Evaluation

Despite the lack of specific data for the requested compound series, a general experimental workflow for the evaluation and comparison of novel kinase inhibitors can be outlined. This process is fundamental in medicinal chemistry and drug discovery for identifying and characterizing promising new therapeutic agents.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition Assay) Cell-Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assays->Cell-Based_Assays Determine Target Engagement Selectivity_Profiling Kinase Selectivity Profiling Cell-Based_Assays->Selectivity_Profiling Assess Off-Target Effects Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Pharmacokinetics Pharmacokinetics (PK) (ADME) Pharmacodynamics Pharmacodynamics (PD) (Target Modulation in Tissue) Pharmacokinetics->Pharmacodynamics Establish Dose-Response Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) Pharmacodynamics->Efficacy_Studies Confirm In Vivo Target Inhibition Candidate_Selection Clinical Candidate Selection Efficacy_Studies->Candidate_Selection Start Compound Synthesis Start->Biochemical_Assays

Figure 1: A generalized workflow for the preclinical evaluation of novel kinase inhibitors, from initial synthesis to candidate selection.

Key Signaling Pathways Targeted by Kinase Inhibitors

Tyrosine kinase inhibitors typically target key signaling pathways that are often dysregulated in cancer and other diseases. Diagrams of these pathways help to visualize the mechanism of action of these drugs.

G cluster_MAPK MAPK/ERK Pathway RTK_MAPK Receptor Tyrosine Kinase (RTK) RAS RAS RTK_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_MAPK Proliferation_Survival Cell Proliferation, Survival Transcription_Factors_MAPK->Proliferation_Survival

Figure 2: The MAPK/ERK signaling pathway, a common target for tyrosine kinase inhibitors.

G cluster_PI3K PI3K/AKT/mTOR Pathway RTK_PI3K Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth_Survival Cell Growth, Proliferation, Survival mTORC1->Cell_Growth_Survival

Figure 3: The PI3K/AKT/mTOR signaling pathway, another critical pathway targeted by kinase inhibitors.

Conclusion

While a specific comparative analysis of tyrosine kinase inhibitors derived from "this compound" cannot be provided due to a lack of available data, the general principles of kinase inhibitor discovery and the major signaling pathways they target provide a framework for understanding how such a comparison would be conducted. Future research may yet explore this specific chemical space, at which point a detailed comparative guide could become a valuable resource for the scientific community. Researchers interested in this area are encouraged to initiate studies on the synthesis and biological evaluation of derivatives of this scaffold to fill this knowledge gap.

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from a 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of putative kinase inhibitors synthesized from the core scaffold "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile." Due to the limited publicly available data on specific inhibitors from this exact starting material, this document presents a representative profile based on structurally related aminotriazine and fluorobenzonitrile-containing kinase inhibitors. The experimental protocols detailed herein are standard industry methods for assessing kinase inhibitor selectivity.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 3-amino-1,2,4-triazine moiety is a recognized pharmacophore in the design of kinase inhibitors, often targeting the ATP-binding site.[1][2][3] This guide explores the potential cross-reactivity profile of inhibitors built upon the "this compound" scaffold, providing a framework for their evaluation against other kinase inhibitors.

Representative Kinase Inhibition Profile

The following table summarizes representative inhibitory activities (IC50 in nM) of hypothetical kinase inhibitors derived from the aminotriazine scaffold against a panel of selected kinases. This data is illustrative and compiled from literature on structurally similar compounds.

Kinase TargetInhibitor A (Hypothetical) IC50 (nM)Alternative Inhibitor 1 (e.g., Pan-PIM inhibitor) IC50 (nM)Alternative Inhibitor 2 (e.g., ERK2 Inhibitor) IC50 (nM)
PIM-1155[4]>10,000
PIM-24525[4]>10,000
PIM-33016[4]>10,000
ERK15,500>10,0004[5]
ERK24,800>10,0001[5]
BTK800>5,000>10,000
SRC1,200>5,000>10,000
LCK950>5,000>10,000

Experimental Protocols

To determine the cross-reactivity profile of kinase inhibitors, several robust methods are employed. Below are detailed protocols for two widely used assays.

KINOMEscan® Competition Binding Assay

This assay measures the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding assay where a test compound is incubated with a kinase-tagged phage and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.[6][7]

Methodology:

  • Kinase Preparation: A panel of over 440 human kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound is incubated at various concentrations (typically an 11-point, 3-fold serial dilution) with the kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as the percentage of the control (DMSO-treated) sample. The binding constant (Kd) is then calculated from the dose-response curve. A lower Kd value indicates a stronger interaction between the inhibitor and the kinase.[6]

G cluster_workflow KINOMEscan® Workflow A Kinase-tagged Phage D Incubation A->D B Immobilized Ligand B->D C Test Compound C->D E Quantification (qPCR) D->E F Data Analysis (Kd calculation) E->F

General workflow for a KINOMEscan® experiment.
ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8][9][10]

Methodology:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound at various concentrations in a multi-well plate.

  • Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP to ATP and to provide luciferase and luciferin. This mixture is incubated for 30-60 minutes at room temperature to allow the luminescent signal to develop.[11]

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are determined by plotting the luminescence against the inhibitor concentration.

G cluster_workflow ADP-Glo™ Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A->B C Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) B->C D Measure Luminescence C->D E Data Analysis (IC50 calculation) D->E

General workflow for an ADP-Glo™ kinase assay.

Signaling Pathway Context

Kinase inhibitors exert their effects by modulating specific signaling pathways. For instance, inhibitors targeting PIM-1 kinase would interfere with pathways regulating cell cycle progression and apoptosis.

PIM kinases are serine/threonine kinases that are often overexpressed in various cancers and are involved in cell survival and proliferation.[12] They are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and they phosphorylate a number of substrates that are involved in cell cycle control and apoptosis, such as p21, p27, and BAD.

G cluster_pathway Simplified PIM-1 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Substrate Substrate (e.g., BAD, p27) PIM1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Aminotriazine Inhibitor Inhibitor->PIM1

Simplified PIM-1 signaling pathway and the point of intervention.

Conclusion

References

In Vivo Efficacy of Novel 3-Amino-1,2,4-triazine Derivatives Targeting PDK1 in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a promising 3-amino-1,2,4-triazine derived compound, Compound 5i , a selective Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor. The performance of this compound is compared with standard-of-care chemotherapeutics and other approved triazine-based anticancer agents, supported by experimental data from preclinical studies.

Executive Summary

Compounds derived from a 3-amino-1,2,4-triazine scaffold have demonstrated potent and selective inhibitory activity against PDK1, a key enzyme in cancer cell metabolism. The representative compound, 5i, has shown significant in vivo antitumor efficacy in a highly aggressive and metastatic Kras-mutant pancreatic ductal adenocarcinoma model. Notably, Compound 5i exhibited a tumor growth inhibition comparable to standard chemotherapeutic agents, cisplatin and gemcitabine, but with a more favorable tolerability profile. This guide offers a detailed look at the experimental data, protocols, and the underlying signaling pathway, providing a valuable resource for researchers in the field of oncology drug discovery and development.

Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo efficacy data for Compound 5i and its comparators.

Table 1: In Vivo Efficacy of Compound 5i vs. Standard-of-Care in a Pancreatic Cancer Xenograft Model

CompoundDosageTumor Growth InhibitionKey Findings
Compound 5i Not specified~80%Equal efficacy to gemcitabine with a better tolerability profile (less body weight loss).[1]
CisplatinNot specified~84%Slightly higher tumor inhibition than Compound 5i, but associated with significant body weight loss.[1]
GemcitabineNot specified~80%Comparable tumor inhibition to Compound 5i, but with significant body weight loss.[1]

Table 2: Preclinical In Vivo Efficacy of Approved Triazine-Based Anticancer Agents

CompoundMechanism of ActionCancer ModelKey Efficacy Findings
Gedatolisib Pan-PI3K/mTOR inhibitorBreast Cancer Patient-Derived XenograftsMore effective at reducing tumor cell growth compared to single-node PI3K/AKT/mTOR pathway inhibitors.[2][3]
Enasidenib IDH2 inhibitorAcute Myeloid Leukemia (AML) XenograftsDemonstrated a dose-dependent survival benefit and reduction in bone marrow blasts.[4] In primary human AML xenografts, enasidenib led to a 2 to 35-fold reduction in blasts in the bone marrow.[5]

Experimental Protocols

In Vivo Pancreatic Cancer Xenograft Model (for Compound 5i)

Objective: To evaluate the in vivo antitumor efficacy of Compound 5i in a murine model of pancreatic cancer.

Methodology:

  • Cell Line: A highly aggressive and metastatic Kras-mutant pancreatic ductal adenocarcinoma cell line is used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are utilized to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Cancer cells are implanted orthotopically into the pancreas of the mice to mimic the natural tumor microenvironment. This is often achieved via a small surgical incision and injection of a cell suspension into the pancreas.[6][7][8]

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment groups receive Compound 5i, cisplatin, or gemcitabine, while the control group receives a vehicle.

  • Dosing Regimen: Specific dosages and administration schedules for each compound are followed.

  • Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume with calipers. Body weight is also measured to assess toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed differences.

General In Vivo Xenograft Protocol for Solid Tumors (e.g., Breast Cancer)

Objective: To assess the anti-tumor activity of a test compound in a xenograft model of a solid tumor.

Methodology:

  • Cell Line/Tissue: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into the flank of immunocompromised mice.

  • Animal Model: Typically, athymic nude or SCID mice are used.

  • Tumor Establishment: Animals are monitored until tumors reach a specific volume (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to a predefined schedule, route (e.g., oral gavage, intravenous injection), and dose.

  • Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or if significant toxicity is observed. Tumors are then excised and weighed.

Signaling Pathways and Experimental Workflows

PDK1 Signaling Pathway

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key regulatory enzyme in cellular metabolism. In cancer cells, PDK1 is often upregulated, leading to the inhibition of the Pyruvate Dehydrogenase Complex (PDC). This metabolic switch, known as the Warburg effect, promotes glycolysis even in the presence of oxygen, providing cancer cells with the necessary building blocks for rapid proliferation. By inhibiting PDK1, Compound 5i aims to reverse this metabolic reprogramming and reactivate mitochondrial respiration, leading to reduced tumor growth.

PDK1_Signaling_Pathway PDK1 Signaling Pathway and Inhibition by Compound 5i cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Enters AcetylCoA Acetyl-CoA PDC->AcetylCoA Converts TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Pyruvate_cyto->Pyruvate PDK1 PDK1 PDK1->PDC Inhibits Compound_5i Compound 5i Compound_5i->PDK1 Inhibits

Caption: PDK1 inhibits the PDC, promoting glycolysis. Compound 5i inhibits PDK1, restoring PDC activity.

General In Vivo Efficacy Study Workflow

The following diagram illustrates the typical workflow for conducting an in vivo efficacy study using a xenograft model.

In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis Cell_Culture Cancer Cell Culture/Expansion Tumor_Implantation Tumor Cell Implantation (Orthotopic/Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth_Monitoring Monitoring Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment & Control Groups Tumor_Growth_Monitoring->Randomization Dosing Compound Administration Randomization->Dosing Data_Collection Regular Measurement of Tumor Volume & Body Weight Dosing->Data_Collection Endpoint Study Endpoint (e.g., Tumor Size Limit) Data_Collection->Endpoint Tissue_Collection Tumor Excision & Weighing Endpoint->Tissue_Collection Data_Analysis Data Analysis & Statistical Evaluation Tissue_Collection->Data_Analysis

Caption: A streamlined workflow for preclinical in vivo efficacy assessment of anticancer compounds.

References

Assessing the Selectivity of Novel Kinase Inhibitors Derived from the "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent structural features offer multiple points for chemical modification, allowing for the generation of derivatives with potentially high potency and selectivity against a range of kinase targets. This guide provides a comparative overview of the selectivity of inhibitors based on the broader 3-amino-1,2,4-triazine core, offering insights into the potential of the specified scaffold. While direct comparative data for inhibitors derived from "this compound" is not yet widely available in the public domain, the data presented for structurally related compounds underscore the therapeutic potential of this chemical class.

Comparative Selectivity of 3-Amino-1,2,4-triazine Derivatives

Recent studies have explored the kinase inhibitory activity of various 3-amino-1,2,4-triazine derivatives. The following tables summarize the in vitro potency of these compounds against different kinase targets. This data serves as a valuable reference for assessing the potential of novel inhibitors based on the "this compound" scaffold.

Table 1: Inhibitory Activity of 3-Amino-1,2,4-triazine Derivatives against Pyruvate Dehydrogenase Kinase (PDK) Isoforms

Compound IDPDK1 IC50 (µM)Reference
Compound 5i0.01 - 0.1[1]
Compound 5k0.01 - 0.1[1]
Compound 5l0.01 - 0.1[1]
Compound 5w0.01 - 0.1[1]
Compound 6h0.01 - 0.1[1]
Compound 6j0.01 - 0.1[1]
Compound 6s0.01 - 0.1[1]
DAP (Reference Inhibitor)-[1]
DCA (Reference Inhibitor)-[1]

Note: The referenced study indicates that all synthesized compounds showed potent and subtype-selective inhibition of PDK, with IC50 values in the specified range, outperforming known reference inhibitors.[1]

Table 2: Selectivity Profile of Substituted 1,3,5-Triazine Kinase Inhibitors

Compound IDCDK1 IC50 (µM)VEGF-R IC50 (µM)Reference
Example 1>10-[2]
Example 2->100[2]

Note: This data is from a patent describing a broad class of substituted 1,3,5-triazine kinase inhibitors. The specific structures are detailed in the patent document.[2]

Key Signaling Pathways

Inhibitors based on the triazine scaffold have been shown to target various kinases involved in critical cellular signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Triazine-based Inhibitor Inhibitor->PI3K Inhibitor->PDK1 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for triazine-based kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[3]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of the microplate, add the kinase assay buffer, the specific kinase, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Allow the plate to incubate at room temperature for 10-15 minutes to permit the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Dispense_Compound Dispense compound dilutions and controls into plate Compound_Prep->Dispense_Compound Kinase_Mix Prepare kinase/buffer mixture Add_Kinase Add kinase mixture Kinase_Mix->Add_Kinase Substrate_ATP_Mix Prepare substrate/ATP mixture Initiate_Reaction Initiate reaction with substrate/ATP mixture Substrate_ATP_Mix->Initiate_Reaction Dispense_Compound->Add_Kinase Pre_Incubate Pre-incubate (10-15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and deplete ATP (add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Develop luminescent signal (add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure luminescence with plate reader Develop_Signal->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value (dose-response curve fitting) Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Kinase Selectivity Profiling

To assess the selectivity of a novel inhibitor, it is crucial to test its activity against a broad panel of kinases.

Methodology: Kinase selectivity is typically determined by screening the test compound against a large panel of purified kinases (e.g., the Kinase Selectivity Profiling System by Promega) using an in vitro kinase assay format similar to the one described above.[3] The inhibitor is often tested at a fixed concentration (e.g., 1 µM) to identify "hits" (kinases inhibited above a certain threshold, e.g., 50%). For the identified off-target kinases, full dose-response curves are then generated to determine their respective IC50 values. The ratio of the IC50 for the off-target kinase to the IC50 for the primary target kinase provides a measure of the inhibitor's selectivity.

Conclusion

The "this compound" scaffold holds significant promise for the development of novel and selective kinase inhibitors. The data presented for related 3-amino-1,2,4-triazine derivatives demonstrate the potential of this chemical class to yield potent inhibitors of therapeutically relevant kinases. The provided experimental protocols offer a robust framework for the in vitro characterization of such novel inhibitors. Further investigation into the synthesis and comprehensive selectivity profiling of derivatives of the specified scaffold is warranted to fully elucidate their therapeutic potential.

References

Comparative Guide to Cellular Target Engagement of IRAK4 Inhibitors: A Focus on 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular target engagement and functional activity of a representative Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor derived from the "4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile" scaffold, hereafter referred to as IRAK4-IN-X . The performance of IRAK4-IN-X is compared with two well-characterized clinical-stage IRAK4 inhibitors, Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845) .

IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immunity, playing a central role in signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[2][3] Confirmation of direct target engagement in a cellular context is a crucial step in the development of novel IRAK4 inhibitors.[3][4]

Quantitative Comparison of IRAK4 Inhibitors

The following tables summarize the biochemical and cellular potencies of the compared IRAK4 inhibitors. These values are critical for understanding the direct interaction of the compounds with the IRAK4 kinase and their functional consequences in a cellular environment.

Table 1: Biochemical Potency against IRAK4

CompoundTargetBiochemical IC₅₀ (nM)Assay Conditions
IRAK4-IN-X (Representative) IRAK41 - 10Recombinant IRAK4, ATP concentration at Km
Zimlovisertib (PF-06650833) IRAK40.2Full-length activated IRAK4, 600 µM ATP.[5]
Zabedosertib (BAY 1834845) IRAK43.55Not specified.[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Potency in Functional Assays

CompoundCell LineStimulationAssay ReadoutCellular IC₅₀ (nM)
IRAK4-IN-X (Representative) Human PBMCs / THP-1TLR agonist (e.g., R848, LPS)TNF-α / IL-6 secretion5 - 50
Zimlovisertib (PF-06650833) Human PBMCsR848TNF-α secretion2.4[5][7]
Zabedosertib (BAY 1834845) THP-1LPSTNF-α secretion2.3 µM
Zabedosertib (BAY 1834845) Human Whole BloodResiquimodIL-6 secretion86[8]

PBMCs: Peripheral Blood Mononuclear Cells; THP-1: Human monocytic cell line; LPS: Lipopolysaccharide; R848: Resiquimod, a TLR7/8 agonist.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the methods used to assess inhibitor activity is essential for a comprehensive understanding of target engagement.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation IRF5 IRF5 IRAK4->IRF5 Activation via TAK1/IKKβ TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus IRF5->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription IRAK4_Inhibitor IRAK4 Inhibitor (e.g., IRAK4-IN-X) IRAK4_Inhibitor->IRAK4

Figure 1: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay biochem_start Start: Recombinant IRAK4 biochem_inhibitor Add IRAK4 Inhibitor (e.g., IRAK4-IN-X) biochem_start->biochem_inhibitor biochem_reaction Initiate Kinase Reaction (add Substrate + ATP) biochem_inhibitor->biochem_reaction biochem_readout Measure ADP Production (e.g., ADP-Glo) biochem_reaction->biochem_readout biochem_end Determine IC₅₀ biochem_readout->biochem_end cell_start Start: Immune Cells (PBMCs or THP-1) cell_inhibitor Pre-treat with IRAK4 Inhibitor cell_start->cell_inhibitor cell_stimulate Stimulate with TLR agonist (LPS/R848) cell_inhibitor->cell_stimulate cell_incubate Incubate (e.g., 18-24h) cell_stimulate->cell_incubate cell_readout Measure Cytokine Release (e.g., ELISA) cell_incubate->cell_readout cell_end Determine IC₅₀ cell_readout->cell_end

Figure 2: General experimental workflow for evaluating IRAK4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Biochemical IRAK4 Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of IRAK4 by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation : Prepare serial dilutions of the test compound (e.g., IRAK4-IN-X) in a suitable buffer. The final DMSO concentration should be kept constant, typically ≤1%.

  • Kinase Reaction Setup : In a 384-well plate, add the diluted inhibitor or vehicle control.

  • Master Mix : Prepare a master mix containing recombinant human IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein) in kinase assay buffer.

  • Reaction Initiation : Add the master mix to the wells and initiate the kinase reaction by adding ATP (at a concentration close to its Km value for IRAK4).[5]

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection : Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

  • Data Analysis : Measure luminescence. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

Cellular Target Engagement: Phospho-IRAK1 Western Blot

This assay provides direct evidence of IRAK4 inhibition within cells by measuring the phosphorylation of its immediate downstream substrate, IRAK1.

  • Cell Culture and Treatment : Culture an appropriate cell line (e.g., THP-1) and seed in a multi-well plate.

  • Inhibitor Pre-treatment : Pre-treat the cells with serial dilutions of the IRAK4 inhibitor for 1-2 hours.

  • Cell Stimulation : Stimulate the cells with a TLR agonist (e.g., LPS or R848) for a short period (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunodetection : Probe the membrane with primary antibodies specific for phosphorylated IRAK1 (p-IRAK1) and total IRAK1. A loading control (e.g., GAPDH) should also be used.

  • Detection and Analysis : Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-IRAK1 to total IRAK1, which reflects the extent of target engagement.[10]

Functional Cellular Assay: TLR-Induced Cytokine Secretion

This assay assesses the functional consequence of IRAK4 inhibition by measuring the suppression of pro-inflammatory cytokine production.

  • Cell Preparation : Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line like THP-1. Seed the cells in a 96-well plate.[1][11]

  • Inhibitor Pre-treatment : Pre-incubate the cells with various concentrations of the IRAK4 inhibitor or vehicle control for 1-2 hours.[9]

  • Cell Stimulation : Activate the IRAK4 pathway by adding a TLR agonist (e.g., 100 ng/mL LPS for TLR4 or R848 for TLR7/8) to the wells.[11][12]

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for cytokine production and secretion.[3][9]

  • Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification : Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's protocol.[9][13]

  • Data Analysis : Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[9][14]

Summary and Conclusion

The "this compound" scaffold represents a promising starting point for the development of potent and selective IRAK4 inhibitors. As represented by the hypothetical IRAK4-IN-X, derivatives from this class are expected to demonstrate low nanomolar biochemical potency and effectively inhibit IRAK4-mediated signaling in cellular assays.

A direct comparison with clinical candidates like Zimlovisertib and Zabedosertib highlights the benchmarks for potency and cellular activity that new chemical entities must meet or exceed. Zimlovisertib, in particular, shows exceptional potency in both biochemical and cellular assays.[5][7] Zabedosertib also demonstrates potent inhibition of IRAK4 and downstream cytokine release.[6][15]

The comprehensive evaluation of target engagement using a combination of biochemical, direct cellular target binding, and functional cellular assays is paramount. The protocols outlined in this guide provide a robust framework for researchers to confirm that the biological effects of their compounds are a direct result of on-target IRAK4 inhibition, a critical step in advancing novel therapeutics for inflammatory and autoimmune diseases.

References

Comparative Pharmacokinetic Profiling of Novel c-MET Inhibitors Derived from 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative analysis of the pharmacokinetic properties of a promising new class of c-MET inhibitors, derived from the scaffold 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, is now available for researchers in oncology and drug development. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these novel compounds, benchmarked against established c-MET inhibitors.

The c-MET receptor tyrosine kinase is a clinically validated target in oncology, with its aberrant activation implicated in the progression of various solid tumors. The development of potent and selective c-MET inhibitors is a key focus of modern cancer therapy. This comparison guide delves into the preclinical pharmacokinetic data of a leading investigational compound, 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide , synthesized from the aforementioned triazine derivative.

Key Pharmacokinetic Parameters: A Comparative Overview

The following table summarizes the available preclinical pharmacokinetic data for the investigational inhibitor and provides a comparison with other known c-MET inhibitors. Data has been compiled from various preclinical studies in rodent models.

ParameterInvestigational Inhibitor (Compound 1)SavolitinibCrizotinib
Administration Route OralOralOral
Bioavailability (F%) Data not publicly availableGood oral bioavailability43%
Time to Peak (Tmax) Data not publicly available1-2 hours4-6 hours
Peak Plasma Conc. (Cmax) Data not publicly availableDose-dependentDose-dependent
Area Under Curve (AUC) Data not publicly availableDose-dependentDose-dependent
Metabolism Predicted to be primarily hepaticHepatic (CYP3A4)Hepatic (CYP3A4)
Elimination Data not publicly availableFecal and renalPrimarily fecal

Note: Specific quantitative data for the investigational inhibitor derived from this compound is not yet publicly available and is often held as proprietary information during early-stage drug development. The table reflects the current state of publicly accessible information.

Experimental Protocols

The evaluation of the pharmacokinetic properties of these inhibitors involves a series of standardized in vitro and in vivo assays. The methodologies outlined below are representative of the experimental protocols employed in the preclinical assessment of novel tyrosine kinase inhibitors.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of the compound in liver microsomes.

  • Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (from human, rat, or mouse) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the compound after oral and intravenous administration.

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are used.

  • Dosing:

    • Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., a solution containing DMSO, PEG300, and saline) and administered via the tail vein at a lower dose (e.g., 2 mg/kg).

  • Blood Sampling: Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Signaling Pathway and Experimental Workflow

The development and evaluation of these c-MET inhibitors follow a structured workflow, from initial screening to in vivo efficacy studies. The c-MET signaling pathway is a primary target, and its inhibition is a key measure of the compound's pharmacodynamic effect.

G cluster_0 c-MET Signaling Pathway HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binds and Activates PI3K/AKT Pathway PI3K/AKT Pathway c-MET Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-MET Receptor->RAS/MAPK Pathway Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Inhibitor Inhibitor Inhibitor->c-MET Receptor Inhibits

Caption: Simplified c-MET signaling pathway and the point of inhibition.

G cluster_1 Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay In Vitro Cell Proliferation In Vitro Cell Proliferation In Vitro Kinase Assay->In Vitro Cell Proliferation In Vitro ADME In Vitro ADME In Vitro Cell Proliferation->In Vitro ADME In Vivo PK Studies In Vivo PK Studies In Vitro ADME->In Vivo PK Studies In Vivo Efficacy In Vivo Efficacy In Vivo PK Studies->In Vivo Efficacy

Caption: A typical experimental workflow for preclinical evaluation.

This guide serves as a valuable resource for researchers and drug development professionals, providing a framework for the evaluation of novel c-MET inhibitors. As more data on the pharmacokinetic properties of inhibitors derived from this compound becomes publicly available, this comparison will be updated to provide a more detailed and quantitative analysis.

References

Safety Operating Guide

Personal protective equipment for handling 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (CAS RN: 1197377-47-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Harmful): H312 - Harmful in contact with skin.

  • Skin Sensitization: H317 - May cause an allergic skin reaction.

  • Acute Toxicity, Inhalation (Harmful): H332 - Harmful if inhaled.

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesMust be chemical-resistant and provide side protection.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[3] Always inspect gloves for integrity before use and replace them regularly.
Body Protection Laboratory CoatShould be long-sleeved and fit properly to prevent skin contact.[3]
Respiratory Protection Approved RespiratorUse in case of dust or aerosol generation, or when working in poorly ventilated areas.[3]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following workflow is crucial for minimizing risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

  • Keep the container tightly closed when not in use.[4][5]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust or vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Weigh and transfer the material in a designated area, such as a fume hood, to minimize exposure.

3. Post-Handling:

  • Wash hands thoroughly after handling the compound.[2][3][5]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and properly dispose of contaminated PPE.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_retrieve Retrieve Chemical from Storage prep_emergency->handle_retrieve handle_weigh Weigh and Transfer in Fume Hood handle_retrieve->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use post_decontaminate Decontaminate Work Area and Equipment handle_use->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash

Figure 1. Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

2. Disposal Method:

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]

3. Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6]

  • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6]

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.